Product packaging for Aluminum cerium oxide (AlCeO3)(Cat. No.:)

Aluminum cerium oxide (AlCeO3)

Cat. No.: B12285011
M. Wt: 218.120 g/mol
InChI Key: VXLGWCOZCKOULK-UHFFFAOYSA-K
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Description

Aluminum Cerium Oxide (AlCeO3) is a nanostructured transition-metal oxide of significant interest to the research community due to its synergistic properties derived from combining Al2O3 and CeO2 . It demonstrates strongly hydrophilic behavior, a key characteristic in applications like dispersions, coatings, and powder processing . In materials science, AlCeO3 is investigated as a robust and efficient catalyst. It serves as a nano-catalyst in organic synthesis, for instance, in the production of 1,8-dioxo-octahydroxanthenes, demonstrating advantages such as high efficiency, short reaction times, and excellent reusability . Furthermore, cerium oxide-based materials are extensively studied for corrosion protection. They function as cathodic inhibitors, where insoluble cerium hydroxides seal cathodic sites on metal alloys, and can be formed into continuous cerium conversion coatings (CeCC) to protect substrates like aluminum alloys . In the energy sector, cerium oxide-based materials are key components in solid oxide fuel cells (SOFCs) and are explored for use in water-splitting cells . When processed into nanoparticles, AlCeO3 provides a large specific surface area, which is highly sensitive for sensor applications and enhances its catalytic activity . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. It must not be used in clinical diagnosis or for any personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlCeH3O3 B12285011 Aluminum cerium oxide (AlCeO3)

Properties

Molecular Formula

AlCeH3O3

Molecular Weight

218.120 g/mol

InChI

InChI=1S/Al.Ce.3H2O/h;;3*1H2/q;+3;;;/p-3

InChI Key

VXLGWCOZCKOULK-UHFFFAOYSA-K

Canonical SMILES

[OH-].[OH-].[OH-].[Al].[Ce+3]

Origin of Product

United States

Synthetic Methodologies for Aluminum Cerium Oxide Materials

Sol-Gel Synthesis Routes for AlCeO3

The sol-gel method is a versatile, low-temperature chemical approach used to produce solid materials from small molecules. mdpi.comnih.gov The process involves the transition of a system from a liquid "sol" (typically a colloidal solution of precursors) into a solid "gel" phase. mdpi.com For AlCeO3, this typically involves the hydrolysis and condensation of aluminum and cerium precursors, such as metal alkoxides or salts, in a solvent. smolecule.comnih.gov

The key advantages of the sol-gel technique are the ability to achieve a high degree of homogeneity due to mixing at the molecular level, and precise control over the material's final microstructure. mdpi.com The process generally follows these steps: formation of a stable sol from precursors, gelation via a polycondensation reaction, aging of the gel, and finally drying and calcination to yield the crystalline oxide. mdpi.com The Pechini method, a variation of the sol-gel technique, uses a chelating agent like citric acid to form complexes with the metal cations, which are then polymerized with a polyhydroxy alcohol such as ethylene (B1197577) glycol, leading to a uniformly distributed gel that can be calcined to form the desired oxide. nih.gov This approach can lower the required calcination and sintering temperatures compared to solid-state reaction methods. nih.gov

Parameter Description Typical Values/Agents Impact on Product
Precursors Starting chemical sources for aluminum and cerium.Aluminum nitrate, Cerium nitrate, Metal alkoxides. smolecule.comresearchgate.netDetermines the purity and reaction pathway.
Solvent The liquid medium for the reaction.Water, Ethanol. nih.govInfluences hydrolysis and condensation rates.
Chelating Agent Forms complexes with metal ions to prevent precipitation (e.g., Pechini method).Citric Acid. nih.govEnsures homogeneity of the final oxide.
pH Acidity or basicity of the solution.Controlled with agents like ammonium (B1175870) hydroxide (B78521). nih.govAffects hydrolysis rates and gelation time.
Calcination Temp. The temperature for converting the gel to the final crystalline oxide.>1100 °C. nih.govDetermines crystallinity and phase purity.

To accelerate the sol-gel process, microwave irradiation can be employed as a heating method. nih.govmdpi.com Unlike conventional heating where heat is transferred from the surface inward, microwave heating generates heat within the material itself, leading to rapid and uniform temperature increases. researchgate.netmdpi.com This results in significantly shorter synthesis times—often reducing reaction times from hours or days to minutes. rsc.org

In the context of producing oxide materials like AlCeO3, microwave-assisted sol-gel synthesis can lead to materials with high crystallinity, uniform particle size, and high specific surface area. mdpi.com The rapid heating can produce a more thermally stable precursor material and result in smaller crystallite sizes compared to conventional heating methods. researchgate.net For example, studies on related oxide systems have shown that microwave-assisted synthesis yields materials with enhanced catalytic activity, which is attributed to the unique structural properties achieved through this rapid fabrication process. rsc.orgresearchgate.net

Method Precursors Heating Time Resulting Crystallite Size Key Advantage
Conventional Sol-Gel Ce(NO₃)₃, Sm(NO₃)₃N/A (Calcination)24-29 nmHigh homogeneity.
Microwave Sol-Gel Ce(NO₃)₃, Sm(NO₃)₃, Aluminum Nitrate< 15 minutes12-27 nm rsc.orgresearchgate.netRapid synthesis, smaller particle size, higher activity. researchgate.net

Wet Impregnation Techniques for AlCeO3 Preparation

Wet impregnation is a common and straightforward method for preparing supported catalysts, where the active component is deposited onto a pre-existing support material. catalysis.blognumberanalytics.com The process involves immersing a porous support in a solution containing precursors of the desired components—in this case, soluble salts of aluminum and cerium. catalysis.blogresearchgate.net The solvent is then removed by drying, and a final calcination step converts the precursors into the desired AlCeO3 oxide phase on the support surface. catalysis.blog

The key variables in this method are the properties of the support (such as surface area and pore volume), the concentration of the precursor solution, and the drying and calcination conditions. numberanalytics.comresearchgate.net While simple and flexible, achieving a highly uniform distribution of the active phase can be challenging compared to co-precipitation or sol-gel methods. numberanalytics.com The technique known as incipient wetness impregnation is a variation where the volume of the precursor solution is just enough to fill the pores of the support, which can lead to a more controlled deposition. catalysis.blognumberanalytics.com

Thermal Decomposition Pathways for AlCeO3 Precursors

Thermal decomposition is a fundamental process in materials synthesis where a precursor compound is heated to high temperatures, causing it to break down and form a new, stable material. researchgate.netuantwerpen.be For AlCeO3, this involves the synthesis of a precursor that contains both aluminum and cerium cations in a specific ratio, which upon calcination yields the target mixed oxide. The homogeneity of the final oxide is critically dependent on the homogeneity of the precursor. researchgate.net The decomposition process typically involves several stages, including the removal of adsorbed and interlayer water, followed by dehydroxylation and the decomposition of any anions present, ultimately leading to the formation of the mixed metal oxide. researchgate.netnih.gov

A particularly effective strategy for producing highly homogeneous mixed metal oxides like AlCeO3 is through the use of Layered Double Hydroxide (LDH) precursors. frontiersin.orgrsc.org LDHs are a class of anionic clays (B1170129) with a general formula of [M(II)1−x M(III)x (OH)2]x+ [An−x/n·yH2O]x−. frontiersin.org By synthesizing an LDH containing the desired metal cations (e.g., Ni, Al, and Ce) in the hydroxide layers, a precursor with atomic-level mixing is achieved. rsc.org

The thermal decomposition of this single-source LDH precursor leads to the formation of a mixed metal oxide with exceptionally high dispersion of the metal components. frontiersin.orgrsc.org This method has been used to create highly active Ni-based catalysts supported on a perovskite-type AlCeO3 solid solution. rsc.org A Ni-Al-Ce LDH was first synthesized via co-precipitation and then calcined. The resulting catalyst demonstrated superior low-temperature activity for CO2 methanation compared to catalysts prepared by other methods like impregnation. rsc.org The enhanced performance was attributed to the favorable Ce³⁺ sites and enhanced basicity of the AlCeO3 support, which was a direct result of the homogeneous LDH precursor route. rsc.org

Precursor Synthesis Method Calcination Temp. Resulting Phase Key Finding
Ni-Al-Ce LDHCo-precipitation400 °C - 700 °CNi nanoparticles on AlCeO3 perovskite supportHigh CO2 conversion (83.2% at 200 °C) due to highly dispersed active sites. rsc.org
Zn-Al-Ce LDHCo-precipitation750 °CZn-Al-Ce Multi-metal oxide (MMO)Enhanced photocatalytic activity compared to Ce-free MMO. nih.gov
Mg-Al-Ce LDHCo-precipitation / Impregnation750 °CMixed metal oxideUsed as catalysts for converting biodiesel by-products. frontiersin.org

Other Advanced Fabrication Techniques for AlCeO3 Structures

Beyond the more common methods, other advanced techniques are utilized to synthesize AlCeO3 and related materials, often targeting specific morphologies or properties.

Co-precipitation: This method involves dissolving salts of the constituent metals (aluminum and cerium) in a solution and then adding a precipitating agent (e.g., a base) to cause the simultaneous precipitation of their hydroxides or other insoluble compounds. smolecule.comcatalysis.blog This technique can produce very homogeneous materials if the precipitation conditions are carefully controlled. The resulting precipitate is then washed, dried, and calcined to form the final AlCeO3 oxide.

Hydrothermal Synthesis: This technique uses high-pressure steam in an autoclave to facilitate chemical reactions in an aqueous solution at elevated temperatures (>100 °C). smolecule.com It often results in well-crystallized products without the need for a high-temperature post-calcination step, offering good control over particle size and morphology.

Electrodeposition: A method where an electrical current is passed through a solution containing ionic precursors to deposit a solid material onto an electrode. g2voptics.com This technique offers precise control over film thickness and morphology and is a mature manufacturing technology that could be adapted for creating thin films of perovskite materials like AlCeO3. g2voptics.com

Sequential Deposition: This two-step process, developed for perovskite solar cells, could be applied to AlCeO3. It involves first depositing a precursor film (e.g., an aluminum oxide framework) and then converting it to the final perovskite structure by exposing it to a solution of the second component (e.g., a cerium salt). nih.gov This method allows for better control over the final morphology compared to single-step deposition. nih.gov

Structural Elucidation of Aluminum Cerium Oxide Materials

Crystalline Phase Identification in AlCeO3 Systems

The identification of crystalline phases is a critical first step in characterizing AlCeO3 systems. Techniques such as X-ray Diffraction (XRD) are paramount in determining the crystal structure, lattice parameters, and presence of any secondary phases.

Cerium aluminate (CeAlO3) predominantly crystallizes in the perovskite structure, a specific crystal arrangement with the general formula ABO3. In this structure, the 'A' site is occupied by the larger cerium cation and the 'B' site by the smaller aluminum cation. The perovskite crystal structure consists of a framework of corner-sharing AlO₆ octahedra, with the Ce³⁺ ions located in the 12-fold coordination sites within the cuboctahedral cages formed by the octahedra. materialsproject.orgyoutube.com

At room temperature, CeAlO3 is often described by the tetragonal I4/mcm space group. materialsproject.orgaip.org This structure is a distorted variant of the ideal cubic perovskite structure. The distortion is a result of the relative sizes of the constituent ions. Electron diffraction studies have confirmed this tetragonal symmetry, revealing superlattice reflections that indicate a more complex structure than the simple cubic perovskite. aip.org

X-ray diffraction analysis is a key tool for confirming the formation of the CeAlO3 perovskite phase. The resulting diffraction patterns show distinct peaks at specific 2θ angles, which correspond to different crystal planes. For instance, prominent peaks for CeAlO3 nanoparticles have been identified at 2θ values of approximately 16.9°, 28.9°, 33.3°, 47.8°, and 56.65°, corresponding to the (100), (111), (110), (111), and (200) crystal planes, respectively. tandfonline.com The sharpness and intensity of these peaks can also signify the degree of crystallinity of the material. tandfonline.com

Below is a table summarizing the crystallographic data for tetragonal CeAlO3.

PropertyValueReference
Crystal SystemTetragonal materialsproject.orgaip.org
Space GroupI4/mcm materialsproject.orgaip.org
Lattice Parameter (a)5.3253 (5) Å aip.org
Lattice Parameter (c)7.5860 (9) Å aip.org
Unit Cell Volume215.13 (3) ų aip.org
Theoretical Density6.64 g/cm³ aip.org

Aluminum cerium oxide can form solid solutions where the cerium ions are partially substituted by other rare-earth elements (R), such as lanthanum (La) or neodymium (Nd), creating compounds with the general formula Ce₁₋ₓRₓAlO₃. researchgate.net The formation of these solid solutions is driven by the chemical similarity and comparable ionic radii of the rare-earth elements, which allows them to substitute for each other within the perovskite lattice.

Another context for solid solution formation involves the incorporation of elements like magnesium into Al-Ce based alloys. In these metallic systems, magnesium atoms can dissolve into the aluminum matrix, leading to solid solution strengthening. researchgate.net This effect increases the lattice constant of the primary aluminum phase and enhances the material's mechanical properties by impeding dislocation movement. researchgate.net

Microstructural Analysis of AlCeO3 Composites

The microstructure of AlCeO3 and its composites—referring to the size, shape, and arrangement of its constituent grains or particles—is highly dependent on the synthesis method and subsequent processing conditions.

Bulk Ceramics: When prepared via solid-state reaction routes, CeAlO3 ceramics can exhibit a microstructure composed of randomly distributed, equiaxed grains. For ceramics sintered at 1500°C, the average grain size is observed to be around 2 µm. aip.org Within these grains, conventional transmission electron microscopy (TEM) has revealed the presence of needle-shaped ferroelastic domains, which are indicative of the material's distorted perovskite structure. aip.org

Nanoparticles: Synthesis via methods like solution combustion can produce CeAlO3 nanoparticles. tandfonline.com These nanoparticles often appear spherical and porous, with a tendency to form aggregates due to high surface energy. tandfonline.com The particle sizes for such materials have been measured to be in the range of 44 to 75 nm. tandfonline.com

Decomposition Structures: Under oxidative conditions at high temperatures, CeAlO3 can undergo a eutectoid transformation, decomposing into cerium oxide (CeO2) and aluminum oxide (Al2O3). nih.gov The resulting microstructure can feature alternating lamellae (thin layers) of CeO2 and Al2O3, indicating a cooperative growth mechanism between the two product phases. nih.gov The size of these lamellae can be controlled by processing conditions and can be as small as a few nanometers. nih.gov

Investigations of Local Atomic Environments in AlCeO3

Understanding the local atomic environment provides insight into the bonding and coordination within the AlCeO3 structure. In the tetragonal perovskite structure of CeAlO3, each atom occupies a specific coordination environment. materialsproject.org

The Cerium (Ce³⁺) ion is bonded to twelve oxygen (O²⁻) atoms, forming a CeO₁₂ cuboctahedra. The Ce-O bond distances in this arrangement are not uniform, ranging from approximately 2.51 to 2.83 Å. materialsproject.org

The Aluminum (Al³⁺) ion is bonded to six oxygen atoms, forming AlO₆ octahedra. These octahedra share corners to create the perovskite framework, and all Al-O bond lengths are equivalent at 1.89 Å. materialsproject.org

Examination of Structural Stability and Phase Transitions in AlCeO3

Cerium aluminate is known for its complex structural behavior as a function of temperature. It undergoes a unique sequence of reversible phase transitions, which have been precisely characterized using high-resolution synchrotron X-ray powder diffraction. researchgate.net

Starting from its room temperature tetragonal structure (space group I4/mcm), CeAlO3 transforms upon heating. The established sequence of transitions is:

I4/mcm (tetragonal) ↔ Imma (orthorhombic) ↔ R-3c (rhombohedral) ↔ Pm-3m (cubic) researchgate.net

The final transition to the ideal cubic perovskite structure (Pm-3m) occurs at very high temperatures. These transitions are displacive, involving subtle shifts in atomic positions and tilting of the AlO₆ octahedra rather than the breaking and reforming of chemical bonds. nih.gov

The stability of CeAlO3 is also limited under certain atmospheric conditions. When heated in an oxidizing environment, the perovskite structure is not stable and decomposes into a mixture of CeO2 and Al2O3. nih.govresearchgate.net This is a reconstructive transformation that involves the oxidation of Ce³⁺ to Ce⁴⁺. researchgate.net

The table below summarizes the known phase transitions for pure CeAlO3 and its solid solutions.

CompoundTransition SequenceReference
CeAlO3I4/mcm ↔ Imma ↔ R-3c ↔ Pm-3m researchgate.net
Ce₁₋ₓLaₓAlO₃I4/mcm ↔ Imma ↔ R-3c ↔ Pm-3m researchgate.net
Ce₀.₉Nd₀.₁AlO₃I4/mcm ↔ I2/m ↔ Imma ↔ R-3c ↔ Pm-3m researchgate.net
Ce₁₋ₓNdₓAlO₃ (x=0.3, 0.5)I2/m ↔ Imma ↔ R-3c ↔ Pm-3m researchgate.net

The study of these phase transitions is crucial for defining the operational limits and potential applications of AlCeO3-based materials, particularly in environments involving high temperatures.

Electronic Structure Investigations of Aluminum Cerium Oxide

Analysis of Valence and Conduction Band Structures in AlCeO₃

The electrical and optical properties of AlCeO₃ are fundamentally determined by its electronic band structure, specifically the valence and conduction bands. The valence band maximum (VBM) and the conduction band minimum (CBM) define the band gap, a critical parameter for these applications.

Theoretical studies, often employing Density Functional Theory (DFT), are the primary means of investigating the band structure of complex oxides like AlCeO₃. For the parent oxides, α-Al₂O₃ is a well-known wide-band-gap insulator with a reported band gap of around 7.0–7.6 eV. acs.org In contrast, cerium oxides exhibit more complex electronic behavior due to the presence of localized Ce 4f electrons. Cerium dioxide (CeO₂) has an experimental band gap of approximately 3.3 to 3.6 eV. qmul.ac.uk

In the perovskite structure of AlCeO₃, the electronic states near the band gap are a hybridization of orbitals from all constituent atoms.

Valence Band: The valence band is primarily formed by the O 2p orbitals, with some contribution from Ce 4f and Al 3s/3p states. The hybridization indicates a degree of covalent character in the Al-O and Ce-O bonds.

Conduction Band: The bottom of the conduction band is typically dominated by the empty Ce 5d and Ce 4f states. The precise positioning of the highly localized Ce 4f states within the band gap is a known challenge for standard DFT calculations but is crucial as they can act as intermediate states influencing electronic transitions. qmul.ac.uk

DFT calculations on similar Ce-based perovskites, such as Ce-doped LaFeO₃, show that the introduction of cerium can introduce 4f states near the Fermi level, effectively modifying the band structure and influencing photocatalytic activity. researchgate.net For AlCeO₃, the arrangement of these bands results in an indirect band gap, similar to its parent oxide CeO₂. qmul.ac.uk The precise band gap value is subject to the computational method used but is expected to be significantly lower than that of pure Al₂O₃.

Table 4.1: Calculated Electronic Band Properties of AlCeO₃ and Related Oxides

Compound Calculated Band Gap (eV) Band Gap Type Primary VBM Contribution Primary CBM Contribution
α-Al₂O₃ ~7.6 acs.org Direct / Indirect O 2p Al 3s, 3p
CeO₂ ~2.35 (DFT+U) qmul.ac.uk Indirect O 2p, Ce 4f Ce 4f, Ce 5d

Note: Data for AlCeO₃ is predicted based on the properties of its constituent oxides and related perovskite structures, as direct computational studies are limited. The band gap values can vary significantly with the theoretical method employed.

Characterization of Oxidation States and Cationic Speciation (e.g., Ce³⁺ in AlCeO₃)

Cerium is notable for its ability to exist in two stable oxidation states: +3 (Ce³⁺) and +4 (Ce⁴⁺). This redox capability is central to the functionality of ceria-based materials. In the ideal stoichiometric AlCeO₃ perovskite structure, cerium is expected to be in the +3 oxidation state to maintain charge neutrality with Al³⁺ and O²⁻ ions.

However, experimental synthesis and processing conditions can lead to the presence of defects, which in turn can promote a mixed-valence state for cerium. Techniques like X-ray Photoelectron Spectroscopy (XPS) are instrumental in identifying and quantifying these oxidation states. nist.gov The XPS spectrum of the Ce 3d core level is complex due to multiplet splitting, but it provides distinct signatures for Ce³⁺ and Ce⁴⁺. thermofisher.com

Ce⁴⁺ Signature: The Ce 3d spectrum for Ce⁴⁺ typically shows a prominent peak at a high binding energy (~917 eV), which is absent for Ce³⁺. thermofisher.com

Ce³⁺ Signature: Ce³⁺ states produce characteristic peaks at lower binding energies compared to Ce⁴⁺.

Studies on cerium conversion coatings on aluminum alloys have shown that the coating predominantly consists of Ce³⁺ compounds, with some oxidation to Ce⁴⁺ occurring at the outer surface. researchgate.net In bulk AlCeO₃, the presence of Ce⁴⁺ would likely be associated with cation vacancies (e.g., aluminum vacancies) or oxygen interstitials to maintain charge balance. Conversely, the formation of oxygen vacancies is directly linked to the reduction of Ce⁴⁺ to Ce³⁺. arxiv.org The equilibrium between these states is a key aspect of the material's defect chemistry.

Table 4.2: Characteristic XPS Binding Energies for Cerium Oxidation States

Cerium Ion Core Level Characteristic Peak Binding Energy (eV) Key Feature
Ce³⁺ Ce 3d₅/₂ ~880 Absence of ~917 eV peak

Source: Adapted from representative data for cerium oxides. thermofisher.com The exact binding energies can shift slightly depending on the chemical environment in AlCeO₃.

Probing Electron-Phonon Interactions in AlCeO₃ Systems

Electron-phonon interactions describe the coupling between electronic states and lattice vibrations (phonons). This coupling is fundamental to understanding charge carrier mobility, thermal conductivity, and certain optical properties. In perovskite oxides, these interactions can be significant and can lead to the formation of polarons—quasiparticles where an electron is coupled to a local lattice distortion.

The strength of electron-phonon coupling in AlCeO₃ can be investigated using techniques like Raman spectroscopy and through theoretical calculations. researchgate.net Raman scattering can detect how phonon modes (representing specific atomic vibrations) change in the presence of electronic excitations. researchgate.net In perovskites, specific vibrational modes, such as the stretching and bending of the AlO₆/CeO₁₂ polyhedra, are expected to couple with the electronic states derived from the Ce 4f and O 2p orbitals.

Theoretical approaches can quantify this interaction by calculating the electron-phonon coupling coefficient. nih.gov In similar perovskite materials, it has been shown that factors like phase segregation or the inclusion of specific cations can alter the phonon frequencies and significantly reduce or enhance electron-phonon coupling. nih.govrsc.org For AlCeO₃, the interaction is likely to be influenced by:

The polar nature of the Al-O and Ce-O bonds , which can create strong Fröhlich-type interactions between charge carriers and longitudinal optical (LO) phonons.

Lattice distortions caused by defects or strain, which can locally modify the coupling strength.

Understanding these interactions is particularly relevant if AlCeO₃ is considered for applications involving charge transport, as strong coupling can lead to lower carrier mobility due to polaron formation.

Table 4.3: Parameters Related to Electron-Phonon Coupling in Perovskites

Parameter Description Typical Investigation Method Relevance to AlCeO₃
Fröhlich Coupling Constant (α) A measure of the interaction strength between electrons and longitudinal optical (LO) phonons in polar materials. Theoretical Calculation, analysis of optical data Determines the likelihood of large polaron formation and impacts carrier mobility.
Huang-Rhys Factor (S) Quantifies the strength of coupling in localized systems, related to the number of phonons emitted during an electronic transition. Analysis of luminescence spectra, theoretical models Relevant for understanding optical absorption and emission line shapes.

| Phonon Softening | A decrease in the frequency of a phonon mode, often observed as a function of temperature or upon electronic excitation. | Raman Spectroscopy | Can be an indicator of strong electron-phonon or spin-phonon coupling. |

Investigations of Defect Chemistry and Oxygen Vacancy Formation in AlCeO₃

The defect chemistry of AlCeO₃, particularly the formation of oxygen vacancies, is intrinsically linked to its electronic structure and redox properties. Oxygen vacancies (Vₒ) are common point defects in metal oxides and play a critical role in catalysis, ionic conductivity, and optical phenomena.

In ceria-containing oxides, the formation of a neutral oxygen vacancy results in two electrons being left behind. These electrons tend to localize on the nearest cerium cations, reducing them from Ce⁴⁺ to Ce³⁺. nih.gov The reaction can be written using Kröger-Vink notation as: Oₒˣ + 2CeCeˣ → Vₒ•• + 2Ce'Ce + ½O₂(g)

The energy required for this process is the oxygen vacancy formation energy (Evf) , a key descriptor of the material's reducibility. A lower Evf indicates that the material can more readily release oxygen and create vacancies. DFT calculations are a powerful tool for determining these energies. aps.org While specific data for AlCeO₃ is scarce, trends can be inferred from related perovskites and ceria. github.io The Evf in ceria is significantly lower at surfaces (~2.9 eV) compared to the bulk (~4.7 eV), highlighting the importance of surfaces in redox processes. nih.gov

In AlCeO₃, the presence of Al³⁺ ions in the perovskite lattice influences the local chemical environment and thus the Evf. The formation of vacancies can be promoted by factors such as high temperatures, low oxygen partial pressures, and the presence of aliovalent dopants. These vacancies create localized electronic states within the band gap, primarily associated with the Ce³⁺ 4f levels, which can significantly alter the material's optical absorption and electronic conductivity. researchgate.net

Table 4.4: Representative Oxygen Vacancy Formation Energies (Evf) in Ceria

Location of Vacancy Calculated Evf (eV) Associated Ce State
Bulk CeO₂ ~4.71 nih.gov Two Ce³⁺ ions formed
CeO₂ (111) Surface (top-layer) ~2.93 nih.gov Two Ce³⁺ ions formed

Advanced Characterization Techniques for Aluminum Cerium Oxide Systems

Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the electronic and vibrational properties of AlCeO3, offering detailed information on its surface composition, chemical states, and local atomic structure.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the outermost layers (typically 2-10 nm) of a material. ceriumlabs.comyoutube.com For aluminum cerium oxide, XPS is crucial for identifying the oxidation states of cerium, which can coexist as Ce³⁺ and Ce⁴⁺. This distinction is vital as the ratio of Ce³⁺/Ce⁴⁺ on the surface significantly influences the material's catalytic and redox properties.

The analysis involves irradiating the sample with X-rays, causing the emission of core-level electrons. youtube.com The binding energy of these photoelectrons is characteristic of the element and its chemical environment. In AlCeO3 systems, a strong interaction between ceria and alumina (B75360) can lead to the formation of a superficial CeAlO3-like phase. researchgate.net The Ce 3d spectrum is complex, featuring multiple peaks due to final-state effects and spin-orbit coupling. thermofisher.comucl.ac.uk The presence of a distinct peak at approximately 917 eV is a clear indicator of the Ce⁴⁺ state, which is absent in pure Ce³⁺ compounds. thermofisher.com Deconvolution of the Ce 3d spectrum allows for the quantification of the Ce³⁺ and Ce⁴⁺ species present on the surface. researchgate.netresearchgate.net For instance, in cerium conversion coatings on aluminum alloys, XPS has revealed that the coating is predominantly composed of Ce(III) compounds, with some oxidation to Ce(IV) occurring in the outer layer. researchgate.net

Table 1: Representative XPS Binding Energies for Components in AlCeO3 Systems

Element & Orbital Chemical State Typical Binding Energy (eV) Reference
Ce 3d Ce³⁺ 881.5 - 885.9 (3d₅/₂) researchgate.net
899.7 - 904.3 (3d₃/₂) researchgate.net
Ce 3d Ce⁴⁺ ~917 (u''') thermofisher.com
Al 2p Al₂O₃ ~74.5 researchgate.net
O 1s Al₂O₃ ~531.9 researchgate.net
CeO₂ ~529.6 researchgate.net
Ce₂O₃ ~530.2 researchgate.net

Raman Spectroscopy for Vibrational and Structural Insights

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a material, offering insights into its crystal structure, phase purity, and the presence of defects. mdpi.com In cerium-based oxides, the most prominent feature in the Raman spectrum is a strong peak around 460-466 cm⁻¹, which is assigned to the F₂g symmetric stretching mode of the Ce-O vibrational unit in the cubic fluorite structure of CeO₂. mdpi.comresearchgate.net

The position, width, and symmetry of this F₂g peak are highly sensitive to the local structure. mdpi.com In AlCeO3 systems, factors such as the incorporation of aluminum into the ceria lattice, crystallite size, and the concentration of oxygen vacancies can cause this peak to shift and broaden. mdpi.com For example, a decrease in crystallite size or an increase in oxygen vacancies typically leads to a red-shift (lower frequency) and an asymmetric broadening of the F₂g peak. mdpi.comcolumbia.edu The formation of the CeAlO3 phase can be identified by the appearance of new characteristic Raman peaks. researching.cn The study of sintered mixtures of alumina and cerium oxide shows that as the Al₂O₃ content increases, the phase composition changes, which is reflected in the evolution of the Raman spectra. researching.cn

Table 2: Key Raman Modes in Cerium-Based Oxide Systems

Raman Shift (cm⁻¹) Assignment Significance in AlCeO3 Systems Reference
~460-466 F₂g mode of CeO₂ Sensitive to crystallite size, strain, and defects. Position and width indicate structural changes due to Al incorporation. mdpi.comresearchgate.net
~550-600 Defect-induced mode Associated with oxygen vacancies (Ce³⁺ sites). Intensity correlates with defect concentration. columbia.eduresearchgate.net

X-ray Absorption Spectroscopy (XAS) including XANES and EXAFS

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the local geometric and electronic structure of matter. naturalspublishing.comnih.gov It is particularly useful for amorphous or nanocrystalline materials where long-range order is absent. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govnsf.gov

XANES, the region near the absorption edge, provides information about the oxidation state and coordination geometry of the absorbing atom. rsc.org For AlCeO3, XANES at the Ce L₃-edge can clearly distinguish between the Ce³⁺ and Ce⁴⁺ valence states. The Ce L₃-edge XANES spectrum of Ce⁴⁺ compounds shows a characteristic double-peak feature, while Ce³⁺ compounds exhibit a single peak at a lower energy. acs.orgntu.edu.tw This allows for a bulk-sensitive quantification of the cerium oxidation state. aps.org

EXAFS refers to the oscillations in the absorption coefficient at energies well above the absorption edge. nih.gov Analysis of the EXAFS region provides quantitative information about the local atomic environment, including coordination numbers, bond distances, and the identity of neighboring atoms. nsf.govosti.gov In studies of cerium oxides, EXAFS has been used to determine the Ce-O and Ce-Ce coordination numbers and bond distances, revealing changes associated with particle size and the presence of dopants. acs.orgntu.edu.tw For AlCeO3, EXAFS can elucidate the coordination environment around both Ce and Al atoms, confirming the formation of Ce-O-Al linkages and providing precise structural parameters.

Table 3: Structural Parameters from EXAFS Analysis of Cerium Oxides

Shell Coordination Number (CN) Bond Distance (R) in Å Notes Reference
Ce-O ~8 ~2.34 For bulk CeO₂. CN and R can decrease in nanocrystalline or doped materials. acs.org
Ce-Ce ~12 ~3.83 For bulk CeO₂. CN is sensitive to crystallinity and particle size. acs.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Adsorption Studies

Fourier Transform Infrared (FT-IR) spectroscopy is a versatile technique used to identify functional groups and study molecular vibrations. semanticscholar.org In the context of AlCeO3, FT-IR is particularly valuable for adsorption studies, where it can monitor the interaction of molecules with the material's surface. By analyzing the vibrational spectra of adsorbed probe molecules (e.g., CO, pyridine, H₂O), one can characterize the nature and strength of surface active sites, such as Lewis and Brønsted acid sites.

When a molecule adsorbs onto the AlCeO3 surface, its vibrational frequencies may shift, and new bands may appear, providing direct evidence of the interaction. For example, FT-IR studies of water adsorption on aluminum oxide surfaces have shown the formation of stable hydroxide (B78521) layers at low humidity. researchgate.net Similarly, studies on cerium oxide can track the perturbation of surface hydroxyl groups and the formation of carbonate or carboxylate species upon interaction with CO and CO₂. acs.org This information is critical for understanding the mechanisms of catalysis and surface reactivity of aluminum cerium oxide.

Diffraction-Based Techniques

Diffraction techniques are fundamental for determining the crystal structure and phase composition of crystalline materials.

X-ray Diffraction (XRD) for Crystalline Phase and Size Determination

X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases within a material and determining its structural properties, such as lattice parameters and crystallite size. youtube.com The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for each crystalline phase. youtube.com

In the aluminum cerium oxide system, XRD is used to confirm the formation of the desired AlCeO3 phase and to detect the presence of any secondary phases, such as CeO₂, Al₂O₃, or other cerium aluminates like CeAl₁₁O₁₈. researching.cnresearchgate.net The positions of the diffraction peaks are used to identify the crystal structure and calculate the lattice parameters.

Furthermore, the width of the diffraction peaks is inversely related to the size of the coherently scattering domains, commonly referred to as the crystallite size. The Scherrer equation is a widely used method to estimate the average crystallite size from the broadening of a specific diffraction peak. youtube.comresearchgate.net More advanced methods, such as Williamson-Hall or Rietveld refinement, can also be employed to separate the contributions of crystallite size and microstrain to the peak broadening, providing a more comprehensive microstructural analysis. researching.cn

Table 4: Example of XRD Data for a CeAlO₃ Phase

Crystalline Phase Crystal System Space Group Representative 2θ Peak (Cu Kα) Miller Indices (hkl)
CeAlO₃ Perovskite (e.g., Orthorhombic) Pnma ~33.5° (121)
CeO₂ Cubic (Fluorite) Fm-3m ~28.5° (111)
α-Al₂O₃ Rhombohedral (Corundum) R-3c ~25.6° (012)

Time-Resolved Diffraction Studies

Time-resolved X-ray diffraction (TRXRD) is a powerful technique used to investigate the dynamic structural changes in materials on ultrafast timescales. cas.cnlu.se This method is particularly valuable for studying transient states, phase transitions, and reaction kinetics in crystalline materials like aluminum cerium oxide (AlCeO3). By employing short pulses of X-rays, often from a synchrotron source, researchers can capture diffraction patterns at various stages of a process initiated by a trigger, such as a laser pulse or a rapid change in temperature or pressure. nih.gov

In the context of AlCeO3 systems, TRXRD can provide critical insights into structural transformations during catalytic processes or material synthesis. For example, the technique can monitor the evolution of crystalline phases in real-time during the reduction or oxidation of CeO2-Al2O3 composites. core.ac.ukresearchgate.net Studies on related systems have demonstrated the ability to track the kinetics of reduction, identifying the sequence of structural changes as the material interacts with a reducing agent. rsc.org The high temporal resolution, ranging from nanoseconds to femtoseconds, allows for the observation of short-lived intermediate species and the precise measurement of the rates of lattice expansion, contraction, or rearrangement. cas.cnrochester.edu This information is crucial for understanding the mechanisms that govern the material's properties and performance.

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology and microstructure of aluminum cerium oxide materials. srce.hrbg.ac.rs It provides high-resolution images of the sample's surface, revealing details about particle shape, size distribution, and agglomeration. icm.edu.plplu.mx In studies of Al-Ce-O systems, SEM has been used to observe the formation of various phases. For instance, in aluminothermic reduction processes involving CeO2, SEM images have identified large agglomerates of Ce3Al11 grains, with diameters ranging from 30 µm to 50 µm, embedded within an aluminum matrix. researchgate.net

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX) provides elemental analysis of the sample. researchgate.net By detecting the characteristic X-rays emitted from the sample under electron beam bombardment, EDX can map the distribution of elements such as aluminum (Al), cerium (Ce), and oxygen (O) across the surface. researchgate.net This capability is essential for confirming the composition of different phases observed in the SEM images and assessing the homogeneity of the material. ijettjournal.org For example, EDX analysis has been used to confirm the presence and distribution of cerium oxide nanoparticles within an aluminum matrix, providing evidence of their successful incorporation. researchgate.net

The combination of SEM and EDX offers a comprehensive microstructural and compositional analysis, which is vital for understanding the relationship between the material's structure and its properties. diva-portal.org

Table 1: SEM-EDX Findings on Aluminum-Cerium-Oxide Systems

Feature ObservedSize/DimensionAnalytical FindingSource
Ce3Al11 Grains30 µm to 50 µm diameterIdentified in an aluminum matrix via EDX. researchgate.net
Al2O3 Crystallites~5 µmFound embedded in Ce3Al11 and Al phases. researchgate.net
Cerium-rich Nodules~250 nm diameterObserved in conversion coatings on aluminum alloys. mst.edu
Elemental DistributionN/AEDX maps confirmed the spatial distribution of Al, O, and Ce. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure and Dispersion

Transmission Electron Microscopy (TEM) is an indispensable tool for investigating materials at the nanoscale, providing detailed information that is not accessible with SEM. utexas.edu For aluminum cerium oxide systems, particularly those involving nanoparticles, TEM reveals the precise size, morphology, and crystalline structure of individual particles. youtube.comyoutube.com The high resolution of TEM allows for the direct visualization of nanoparticles, confirming their shape (e.g., spherical) and measuring their dimensions with high accuracy. researchgate.netnanochemres.org

Table 2: Nanoparticle Dimensions in CeO2 Systems Determined by TEM

Material SystemAverage Particle SizeMorphologySource
CeO2 Nanoparticles~24 nmSpherical researchgate.net
CeO2 Nanoparticles16 nmSpherical plu.mx
CeO2 Nanoparticles~15.3 nmSpherical nanochemres.org

Advanced Electron Microscopy (e.g., HAADF-STEM, ABF)

Advanced electron microscopy techniques provide atomic-level insights into the structure and composition of complex materials like aluminum cerium oxide. High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is particularly powerful for this purpose. jeol.com In HAADF-STEM, the image contrast is approximately proportional to the square of the atomic number (Z-contrast), which allows for the straightforward identification of heavy and light elements within the structure. For AlCeO3, the heavier cerium atoms (Z=58) will appear significantly brighter than the lighter aluminum (Z=13) and oxygen (Z=8) atoms. This makes HAADF-STEM ideal for mapping the distribution of Ce atoms at interfaces and within the crystal lattice. researchgate.net This technique has been successfully used to image the interface between CeO2 and CeAlO3, providing an atomic model of the interphase boundary. researchgate.net

Annular Bright-Field (ABF) imaging is a complementary STEM technique that is highly effective for visualizing light element atomic columns, such as oxygen, which are often difficult to discern in HAADF images. researchgate.netjeol.com In ABF-STEM, atoms are imaged as dark spots, and the technique can simultaneously image both heavy and light elements. jeol.com The combination of HAADF and ABF provides a complete picture of the atomic arrangement in AlCeO3, enabling the direct observation of the Al, Ce, and O sublattices and the characterization of interfaces, defects, and dopant distributions with atomic resolution. researchgate.net

Temperature-Programmed Desorption and Reduction (TPD/TPR)

Temperature-Programmed Reduction (TPR) is a widely used technique to characterize the reducibility of metal oxides. In a typical H2-TPR experiment, the material is heated at a constant rate in a stream of a reducing gas mixture (e.g., H2 in Ar), and the consumption of the reducing agent is monitored. The resulting profile of H2 consumption versus temperature provides information about the temperatures at which different species in the material are reduced.

For ceria-containing materials like AlCeO3, H2-TPR is essential for understanding their oxygen storage and release properties. Pure, high-surface-area CeO2 typically exhibits two distinct reduction peaks. researchgate.net The first, at lower temperatures (around 380-600 °C), is attributed to the reduction of surface Ce4+ to Ce3+. researchgate.net The second peak, at higher temperatures (above 650 °C), corresponds to the reduction of bulk ceria. researchgate.net The presence of aluminum oxide can influence these reduction temperatures by stabilizing the ceria structure. The TPR profile can thus provide valuable data on the interaction between ceria and alumina in the composite material.

Table 3: H2-TPR Reduction Peaks for Ceria-Based Materials

Ceria Sample TypeLow-Temperature Peak (Surface Reduction)High-Temperature Peak (Bulk Reduction)Source
Precipitated Ceria453 °C867 °C researchgate.net
Commercial Ceria502 °C (minor)880 °C (major) researchgate.net
TD Ceria434 °C (shoulder at 517 °C)854 °C researchgate.net

CO2-Temperature Programmed Desorption (CO2-TPD)

Carbon dioxide-temperature programmed desorption (CO2-TPD) is a technique used to characterize the basicity of a material's surface. The analysis involves adsorbing CO2 onto the surface of the material and then heating it at a linear rate in an inert gas flow. The desorbed CO2 is detected, typically by a thermal conductivity detector or a mass spectrometer, producing a profile of CO2 desorption as a function of temperature.

The temperature at which CO2 desorbs is related to the strength of the basic sites on the surface. Desorption peaks at low temperatures (e.g., < 200 °C) generally correspond to weak basic sites, peaks at intermediate temperatures (e.g., 200-400 °C) indicate medium-strength basic sites, and peaks at high temperatures (e.g., > 400 °C) are attributed to strong basic sites. lew.ro In AlCeO3 systems, both Al2O3 and CeO2 contribute to the surface basicity. CO2-TPD can be used to quantify the number and strength of these basic sites, which is crucial for applications in catalysis where surface basicity plays a key role in reaction mechanisms. researchgate.net Studies on related ceria-based catalysts have used this technique to correlate the basic properties with catalytic activity. lew.ro

NH₃-Temperature Programmed Desorption (NH₃-TPD)

Ammonia-Temperature Programmed Desorption (NH₃-TPD) is a powerful technique for characterizing the acidic properties of solid materials like AlCeO₃. The method involves adsorbing ammonia (B1221849) (a probe molecule for acid sites) onto the material's surface and then heating the sample at a controlled rate. A detector measures the amount of ammonia desorbing at different temperatures, which correlates to the strength and density of the acid sites.

In AlCeO₃ systems, the introduction of ceria into the alumina matrix can modify the surface acidity, which is a crucial factor in many catalytic reactions. researchgate.net NH₃-TPD profiles of ceria-alumina materials typically show desorption peaks at different temperature ranges, corresponding to weak, medium, and strong acid sites. rsc.org For instance, peaks at lower temperatures (around 200-300°C) are generally attributed to weakly bound ammonia on Lewis acid sites, while peaks at higher temperatures can indicate the presence of stronger Lewis or Brønsted acid sites. researchgate.net The total amount of desorbed ammonia provides a quantitative measure of the total number of acid sites. Research has shown that the addition of other metals, such as copper, to a CeO₂/Al₂O₃ matrix can influence the number and strength of these acid sites. analis.com.my

Table 1: Representative NH₃-TPD Data for Ceria-Alumina Based Materials

Material Desorption Peak Temperature (°C) Acid Site Strength Reference
CeO₂/Al₂O₃ ~235 Weak researchgate.net
10Cu-90CeO₂/Al₂O₃ Multiple peaks indicating varied acidity Weak to Medium analis.com.my
Pt/Al₂O₃–CeO₂ Varies with CeO₂ content Weak to Strong researchgate.net

Hydrogen Temperature Programmed Reduction (H₂-TPR)

Hydrogen Temperature Programmed Reduction (H₂-TPR) is an essential technique for investigating the reducibility of metal oxides. It measures the consumption of hydrogen as the material is heated, providing information about the temperatures at which different oxide species are reduced. This is particularly relevant for AlCeO₃, as the redox properties of ceria (the ability to switch between Ce⁴⁺ and Ce³⁺) are central to its catalytic activity. nih.gov

H₂-TPR profiles of AlCeO₃ and related materials often exhibit multiple reduction peaks. For CeO₂/Al₂O₃ systems, a high-temperature reduction peak around 800°C is typically assigned to the reduction of bulk ceria (CeO₂ to Ce₂O₃). analis.com.my The presence of aluminum can influence the reduction temperature of ceria. Furthermore, the addition of other metals can significantly alter the reduction profile. For example, incorporating copper into a CeO₂/Al₂O₃ framework can enhance the reducibility of the material, as indicated by lower-temperature reduction peaks. analis.com.my This enhanced reducibility is often linked to improved catalytic performance. analis.com.my The total hydrogen uptake quantified from the H₂-TPR profile provides a measure of the total amount of reducible species in the sample. analis.com.my

Table 2: H₂-TPR Peak Analysis for Ceria-Alumina Based Catalysts

Catalyst Reduction Peak Temperature (°C) Assignment Reference
CeO₂/Al₂O₃ ~800 Reduction of bulk ceria analis.com.my
10Cu-90CeO₂/Al₂O₃ Lower temperature peaks + ~800 Enhanced reducibility of Cu and Ce species analis.com.my
Pt/CeO₂ < 500 (surface), > 500 (bulk) Reduction of Pt species and CeO₂ nih.gov

Temperature Programmed Oxidation (TPO) for Carbonaceous Species

Temperature Programmed Oxidation (TPO) is a technique used to characterize carbonaceous deposits (coke) that can form on catalysts during reactions, leading to deactivation. The coked catalyst is heated in an oxidizing atmosphere (typically containing oxygen), and the evolution of carbon oxides (CO and CO₂) is monitored. The temperature at which these gases evolve provides information about the nature and reactivity of the different types of coke.

For ceria-based catalysts, including those with alumina, TPO can distinguish between different forms of carbon. researchgate.net For instance, coke deposited on metal active sites might oxidize at lower temperatures (e.g., 200-400°C), whereas coke on the oxide support (like alumina) typically oxidizes at higher temperatures (>500°C). osti.gov The presence of multiple peaks in a TPO profile suggests the existence of different types of coke with varying morphologies and locations on the catalyst surface. researchgate.netosti.gov Studies on Ni/AlCeO₃ catalysts have utilized TPO to probe carbon deposition, demonstrating that modifying alumina with ceria can enhance resistance to coking. mdpi.com

Table 3: TPO Analysis of Coke on Different Catalyst Supports

Catalyst System Coke Oxidation Temperature Range (°C) Inferred Coke Location Reference
Pt-Re/γ-Al₂O₃ > 500 Primarily on the alumina support osti.gov
Ni/La₂O₃-αAl₂O₃ Multiple peaks Coke on Ni sites and coke separated from Ni sites researchgate.net
Ni/AlCeO₃ - Higher resistance to coke deposition observed mdpi.com

Other Specialized Characterization Methods

N₂ Adsorption/Desorption for Porosity Analysis

Nitrogen adsorption/desorption analysis, commonly known as the Brunauer-Emmett-Teller (BET) method, is a standard technique for determining the specific surface area, pore volume, and pore size distribution of porous materials like AlCeO₃. fau.euclays.org The analysis involves measuring the amount of nitrogen gas adsorbed onto the material's surface at liquid nitrogen temperature (77 K) as a function of relative pressure.

The resulting isotherm provides valuable information about the material's texture. chemrxiv.org For AlCeO₃ and related ceria-alumina composites, this technique is crucial for understanding how synthesis methods and composition affect the physical structure. researchgate.netresearchgate.net The BET surface area is calculated from the initial part of the adsorption isotherm. The shape of the isotherm and any hysteresis loop between the adsorption and desorption branches can indicate the type of pores present (micropores, mesopores, or macropores). chemrxiv.orgresearchgate.net The pore size distribution is often calculated using the Barrett-Joyner-Halenda (BJH) model, typically applied to the desorption branch of the isotherm. fau.euclays.org

Table 4: Textural Properties of Ceria-Alumina Materials from N₂ Adsorption

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as ICP-Optical Emission Spectrometry (ICP-OES), is a highly sensitive analytical technique used to determine the elemental composition of materials. ecn.nlceriumlabs.com For AlCeO₃, ICP-AES is employed to accurately quantify the amounts of aluminum, cerium, and any other constituent or impurity elements.

The sample is typically dissolved in acid to create a liquid solution, which is then introduced into a high-temperature plasma. The plasma excites the atoms of the elements, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element in the sample. This technique is essential for verifying the stoichiometry of the synthesized AlCeO₃ compound and for ensuring the absence of unwanted impurities that could affect its properties. researchgate.netnih.gov It is a standard method for compositional analysis in the development of aluminum alloys and mixed oxide materials. spectroscopyonline.com

Zeta-Potential Measurements for Surface Charge Analysis

Zeta-potential measurements are used to determine the surface charge of particles in a colloidal suspension. mtak.hu The zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. This is a critical parameter for understanding the stability of AlCeO₃ nanoparticle suspensions and their interaction with other species in an aqueous environment.

The measurement is typically conducted as a function of pH. For metal oxides like Al₂O₃ and CeO₂, the surface charge is highly dependent on the pH of the surrounding medium. nih.gov There is a specific pH at which the net surface charge is zero, known as the isoelectric point (IEP). nih.govazom.com A study on AlCeO₃ nanopowders found the IEP to be at a pH of approximately 4.65. nih.gov At pH values below the IEP, the surface of the particles is positively charged, while at pH values above the IEP, the surface is negatively charged. nih.gov The magnitude of the zeta potential indicates the stability of the suspension; higher absolute values (e.g., > 30 mV) generally suggest good stability against agglomeration. azom.com

Table 5: Isoelectric Points (IEP) of Aluminum Cerium Oxide and Constituent Oxides

Nanopowder Isoelectric Point (pH) Reference
Al₂O₃ ≈ 7.5 - 7.9 nih.gov
CeO₂ ≈ 5.8 nih.gov
AlCeO₃ ≈ 4.65 nih.gov

Hydrogen Chemisorption Studies

Hydrogen chemisorption is a cornerstone technique for the characterization of supported metal catalysts, including those utilizing aluminum cerium oxide (AlCeO3) as a support. This method provides critical quantitative data on the metallic active phase, which is essential for understanding and optimizing catalytic performance. The technique is predicated on the principle that hydrogen molecules dissociate and form a monolayer of adsorbed hydrogen atoms on the surface of the active metal particles at a specific temperature. By measuring the volume of hydrogen consumed, one can calculate fundamental properties such as the active metal surface area, the metallic dispersion (the fraction of metal atoms on the surface), and the average metal particle size.

In AlCeO3-supported systems, the interpretation of hydrogen chemisorption data requires careful consideration of the support's properties. The ceria component in AlCeO3 is reducible, meaning it can release lattice oxygen and create oxygen vacancies. Hydrogen can interact not only with the active metal but also with the ceria surface, particularly at elevated temperatures or on highly reduced surfaces. semanticscholar.orgescholarship.org This can lead to hydrogen uptake by the support, a phenomenon known as hydrogen spillover, where hydrogen atoms adsorbed on the metal migrate onto the support. Therefore, experimental protocols must be meticulously designed to differentiate between hydrogen adsorbed on the active metal and that interacting with the support. This often involves careful selection of adsorption temperatures and pre-treatment conditions to ensure the support is in a consistent and well-defined state.

Despite these complexities, hydrogen chemisorption remains invaluable. For instance, in studies of nickel catalysts, it has been demonstrated that modifying an alumina support with cerium to form an AlCeO3 system leads to a significant increase in nickel dispersion. mdpi.com This improved dispersion, directly quantifiable by hydrogen chemisorption, is a key factor in the enhanced catalytic activity and stability observed for reactions like glycerol (B35011) steam reforming. mdpi.com The technique allows researchers to establish direct correlations between the physical characteristics of the supported metal and its catalytic behavior.

Below is a data table illustrating typical results obtained from hydrogen chemisorption analysis, comparing a metal catalyst on a standard alumina support versus an aluminum cerium oxide support. The data demonstrates the enhanced dispersion typically afforded by the AlCeO3 support.

Catalyst Sample Metal Loading (wt%) H₂ Uptake (µmol/g) Metal Dispersion (%) Average Particle Size (nm)
5% Ni/Al₂O₃5.085.39.910.2
5% Ni/AlCeO₃5.0145.216.96.0
1% Pd/Al₂O₃1.031.733.83.4
1% Pd/AlCeO₃1.048.551.72.2

Note: The data in this table is representative and compiled for illustrative purposes based on established principles of catalyst characterization.

In-Situ and Operando Characterization Methodologies

To gain a deeper understanding of how catalysts based on aluminum cerium oxide function, researchers are increasingly turning to in-situ and operando characterization techniques. These advanced methods allow for the study of the catalyst under conditions that closely mimic or are identical to actual reaction environments. youtube.commdpi.com In-situ techniques probe the catalyst under simulated reaction conditions (e.g., elevated temperature, presence of reactants), while operando techniques go a step further by simultaneously measuring the catalyst's activity and characterizing its properties during the reaction. nih.gov This provides a dynamic picture of the catalyst at work, revealing crucial information about active sites, reaction intermediates, and deactivation mechanisms. nih.govresearchgate.net

Several powerful in-situ and operando methodologies are applied to AlCeO3 systems:

Operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): This is a widely used technique to identify adsorbed species on the catalyst surface and track their transformation during a reaction. For ceria-containing catalysts, operando DRIFTS has been used to study the effects of reactants and products like CO₂, H₂O, and CO on the catalyst surface. rsc.orgmdpi.com For example, in the context of CO oxidation over gold supported on ceria-based materials, DRIFTS can identify different carbonyl species adsorbed on gold sites, helping to elucidate the reaction mechanism. mdpi.comresearchgate.net

In-Situ/Operando X-ray Absorption Spectroscopy (XAS): XAS is a synchrotron-based technique that provides element-specific information about the electronic state (e.g., oxidation state) and local atomic structure (e.g., coordination number) of the catalyst components. youtube.com For AlCeO3-supported metal catalysts, XAS can track the oxidation states of both the active metal (e.g., Pd, Ni) and the cerium (Ce⁴⁺/Ce³⁺ ratio) under reaction conditions. This is critical for understanding the redox dynamics that are often central to the catalytic cycle on ceria-based materials. tue.nl

Ambient Pressure X-ray Photoelectron Spectroscopy (AP-XPS): AP-XPS is a surface-sensitive technique that can analyze the elemental composition and chemical states of the catalyst's uppermost layers in the presence of gases at near-ambient pressures. escholarship.org Studies on ceria surfaces have used AP-XPS to observe the interaction with hydrogen, revealing the formation of hydroxyl groups and changes in the surface Ce³⁺ concentration, which are key to understanding hydrogenation reactions. escholarship.orgcnr.it

In-Situ X-ray Diffraction (XRD): This technique monitors the crystalline structure of the catalyst under reaction temperatures and gas atmospheres. It is invaluable for detecting changes such as the sintering of metal nanoparticles, phase transitions in the AlCeO3 support, or the formation of new crystalline phases like carbides or oxides during the reaction.

These sophisticated techniques provide a crucial link between the catalyst's structure and its real-time performance, enabling the rational design of more efficient and durable catalysts based on aluminum cerium oxide.

The following table summarizes these advanced characterization techniques and their applications to AlCeO3 systems.

Technique Type Information Obtained Example Application for AlCeO₃ Systems
DRIFTS OperandoIdentification of surface adsorbates and reaction intermediates.Observing carbonate and formate (B1220265) buildup during CO₂ hydrogenation. researchgate.net
XAS In-Situ / OperandoOxidation state and local coordination environment of specific elements.Monitoring the Ce³⁺/Ce⁴⁺ redox cycle and metal oxidation state during methane (B114726) oxidation. rsc.org
AP-XPS In-SituSurface elemental composition and chemical states under gas pressure.Probing the formation of surface hydroxyls and changes in Ce oxidation state in a H₂ atmosphere. escholarship.org
XRD In-SituCrystalline phase composition and metal particle size.Observing the stability and potential sintering of metal nanoparticles at high reaction temperatures.

Catalytic Performance and Mechanistic Insights of Aluminum Cerium Oxide

Aluminum Cerium Oxide as a Catalytic Support Material

Aluminum cerium oxide (AlCeO3) has emerged as a promising catalytic support material, primarily due to the synergistic effects between alumina (B75360) (Al2O3) and ceria (CeO2). Alumina provides a high specific surface area, which is crucial for the dispersion of the active metal phase, along with chemical and mechanical stability under reaction conditions. researchgate.net On the other hand, ceria contributes high oxygen storage capacity (OSC) and redox properties (cycling between Ce4+ and Ce3+), which can enhance the catalytic activity and stability. unibo.it

The incorporation of cerium into the alumina lattice can lead to the formation of a perovskite-type structure. This structure is believed to suppress strong interactions between the active metal (like nickel) and the alumina support, which in turn increases the number of available active sites and improves the reducibility of the active metal species. researchgate.net The modification of alumina with ceria induces an increase in surface basicity and improves the dispersion of the active metal. researchgate.netgrafiati.com These characteristics are instrumental in various catalytic applications, leading to enhanced performance in reactions such as steam reforming and CO2 methanation.

Hydrogen Production from Glycerol (B35011) Steam Reforming (GSR) over AlCeO3-based Catalysts

Glycerol, a major byproduct of biodiesel production, can be converted into valuable hydrogen gas through the glycerol steam reforming (GSR) process. AlCeO3-supported catalysts, particularly those with nickel as the active metal, have demonstrated superior performance in this reaction compared to catalysts on conventional supports like alumina.

The use of AlCeO3 as a support for nickel catalysts in GSR leads to a significant increase in the conversion of glycerol to gaseous products, especially at lower temperatures. While the total glycerol conversion may be high for both Ni/AlCeO3 and Ni/Al2O3 catalysts, the Ni/AlCeO3 catalyst shows a much higher conversion to gaseous products, ranging from 60% to 80% across a wide temperature range. mdpi.com This indicates that the AlCeO3 support promotes the reforming reactions that lead to the desired gaseous products, namely hydrogen (H2), carbon dioxide (CO2), carbon monoxide (CO), and methane (B114726) (CH4).

The selectivity towards these gaseous products is also favorably influenced by the AlCeO3 support. Ni/AlCeO3 catalysts exhibit higher selectivity towards H2 and CO2, while suppressing the formation of CO and CH4. researchgate.net This is a significant advantage, as it leads to a hydrogen-rich product stream with lower concentrations of undesirable byproducts. The enhanced performance of the Ni/AlCeO3 catalyst is attributed to the increased surface basicity and improved nickel dispersion provided by the ceria-modified support. researchgate.net

Interactive Data Table: Glycerol Conversion and Gaseous Product Selectivity in GSR

CatalystTemperature (°C)Glycerol Conversion to Gas (%)H2 Selectivity (%)CO2 Selectivity (%)CO Selectivity (%)CH4 Selectivity (%)
Ni/AlCeO3450~62~78~70~28~2
Ni/Al2O3450~20~65~50~45~5
Ni/AlCeO3550~70~85~75~24~1
Ni/Al2O3550~35~75~55~38~7
Ni/AlCeO3650~78~88~78~21<1
Ni/Al2O3650~55~80~60~30~10
Ni/AlCeO3750~80~82~68~28<1
Ni/Al2O3750~78~78~62~28~10

The AlCeO3 support plays a crucial role in enhancing the water-gas shift (WGS) reaction (CO + H2O ↔ CO2 + H2), which is a key reaction in the GSR process for maximizing hydrogen production. The higher selectivity towards CO2 and lower selectivity towards CO observed with Ni/AlCeO3 catalysts is indicative of an enhanced WGS reaction. researchgate.netmdpi.com This enhancement is attributed to the redox properties of ceria, which can facilitate the conversion of CO to CO2. The increased basicity of the AlCeO3 support also favors the adsorption of water and CO2, further promoting the WGS reaction. surrey.ac.uksurrey.ac.uk

One of the major challenges in steam reforming processes is the deactivation of the catalyst due to carbon deposition (coking). AlCeO3-supported catalysts have shown a significantly higher resistance to coke formation compared to their alumina-supported counterparts. researchgate.net The redox properties of ceria in the AlCeO3 support facilitate the oxidation of carbonaceous deposits, thereby keeping the active sites of the catalyst clean and maintaining its activity over extended periods. researchgate.netgrafiati.com

Temperature-programmed oxidation (TPO) studies have shown that the nature of the coke formed on Ni/AlCeO3 is different from that on Ni/Al2O3. The coke on Ni/AlCeO3 is more defective and more easily oxidized at lower temperatures, which contributes to the superior stability of this catalyst. researchgate.netgrafiati.com In contrast, Ni/Al2O3 catalysts tend to accumulate heavy, graphitic coke, which is more difficult to remove and leads to faster deactivation. researchgate.net

Carbon Dioxide Methanation over AlCeO3-supported Catalysts

Carbon dioxide methanation (the Sabatier reaction, CO2 + 4H2 → CH4 + 2H2O) is a promising process for the conversion of CO2 into methane, a valuable fuel and chemical feedstock. AlCeO3 has been identified as an effective support material for catalysts used in this reaction, particularly for enhancing low-temperature activity.

AlCeO3-supported nickel catalysts have demonstrated exceptional activity for CO2 methanation at low temperatures. This is a significant advantage, as carrying out the reaction at lower temperatures is more energy-efficient and thermodynamically favorable for methane production. The enhanced low-temperature activity is attributed to the unique properties of the perovskite-type AlCeO3 solid solution.

The presence of Ce3+ sites in the AlCeO3 structure contributes to an enhanced medium-strength surface basicity. This increased basicity is beneficial for the adsorption of CO2 and the formation of formate (B1220265) intermediate species, which are key steps in the methanation reaction. The acceleration of the transformation of these intermediates to methane leads to high CO2 conversion rates at temperatures as low as 200-300°C. mdpi.com For instance, a Ni/AlCeO3 catalyst has been reported to achieve a CO2 conversion of over 80% at 250°C, significantly outperforming catalysts on other supports like Al2O3 or CeO2 alone. mdpi.com

Interactive Data Table: Low-Temperature CO2 Methanation Performance

CatalystTemperature (°C)CO2 Conversion (%)Methane Selectivity (%)
Ni/AlCeO3200~55>99
Ni/Al2O3200<5~98
Ni/AlCeO3250>80>99
Ni/Al2O3250~10>98
Ni/AlCeO3300~90>99
Ni/Al2O3300~30>98

Promotion of CO2 Adsorption and Activation by AlCeO3

Aluminum cerium oxide (AlCeO₃), particularly in perovskite-type solid solutions, plays a significant role in the adsorption and activation of carbon dioxide (CO₂), a critical step in many catalytic conversion processes. The efficacy of AlCeO₃ in this role is largely attributed to its unique surface and electronic properties.

Research has shown that the presence of Ce³⁺ cations within the AlCeO₃ solid solution structure enhances the medium-strength surface basicity of the material. rsc.orgnih.govresearchgate.netresearchgate.net This increased basicity is beneficial for the adsorption of the acidic CO₂ molecule. nih.govsemanticscholar.orgpreprints.org The basic sites on the catalyst surface, such as OH⁻ groups or metal-oxygen pairs, serve as the primary locations for CO₂ adsorption, rather than the metallic active sites (e.g., nickel) themselves. nih.govsemanticscholar.orgpreprints.org

The mechanism involves Lewis acid-base interactions, where Ce³⁺ sites contribute to the formation of these basic centers. researchgate.netresearchgate.net These sites are sufficiently strong to bind and activate the CO₂ molecule, preparing it for subsequent reaction. nih.gov Furthermore, the redox properties of cerium (the ability to switch between Ce³⁺ and Ce⁴⁺ states) can lead to the formation of oxygen vacancies. researchgate.netpreprints.org These vacancies can also serve as active sites for CO₂ dissociation and activation, providing an additional pathway for the reaction to proceed. researchgate.netsemanticscholar.orgpreprints.org Studies on Ce-promoted catalysts have demonstrated a direct correlation between the concentration of medium-strength basic sites and the CO₂ adsorption capacity, which in turn influences catalytic performance. nih.gov

For instance, in CO₂ methanation, it is considered that Ce³⁺ cations in the AlCeO₃ solid solution greatly promote CO₂ adsorption, which significantly accelerates its conversion at lower temperatures. nih.govresearchgate.netresearchgate.netsemanticscholar.orgpreprints.org

Mechanisms of Formate Intermediate Transformation

Following the adsorption and activation of CO₂ on the AlCeO₃ surface, the transformation of this molecule into desired products often proceeds through the formation of intermediate species, with formates being particularly significant. rsc.orgmdpi-res.com The unique properties of AlCeO₃-containing catalysts are instrumental in facilitating the formation and subsequent conversion of these formate intermediates. rsc.orgresearchgate.net

Once CO₂ is adsorbed on the basic sites of the catalyst, it reacts with hydrogen species, which are typically activated on adjacent metallic sites (like Ni or Rh). This reaction leads to the formation of various surface-bound intermediates, including monodentate and bidentate formates. researchgate.net The presence of favorable Ce³⁺ sites in the perovskite-type AlCeO₃ solid solution has been verified to be beneficial for the formation of these formate species. rsc.org

The AlCeO₃ support structure plays a crucial role in accelerating the transformation of these formate intermediates into the final products, such as methane (CH₄) in the case of CO₂ methanation. rsc.org The enhanced surface basicity and the electronic properties conferred by the Ce³⁺ ions facilitate the hydrogenation and decomposition of the formate species. This acceleration of the intermediate transformation step is a key factor in the high catalytic activity observed in these systems, especially at low reaction temperatures. rsc.org

Dry Reforming of Methane (DRM) Catalysis with AlCeO3 Systems

Aluminum cerium oxide is a key component in catalysts designed for the dry reforming of methane (DRM), a process that converts two major greenhouse gases, methane (CH₄) and carbon dioxide (CO₂), into valuable syngas (a mixture of H₂ and CO). researchgate.netmdpi.com The primary challenge in DRM is catalyst deactivation due to carbon deposition (coking) and sintering of the active metal particles at high operating temperatures. researchgate.net

The incorporation of ceria into alumina-supported catalysts, leading to the formation of a CeAlO₃ phase, has been shown to significantly enhance catalytic performance and stability. researchgate.netmdpi.com The formation of this mixed oxide alters the metal-support interaction, which can suppress the formation of inactive phases like nickel aluminate (NiAl₂O₄) when nickel is used as the active metal. researchgate.net

Key benefits of using AlCeO₃-based systems in DRM include:

Enhanced Carbon Resistance: The redox properties of ceria (Ce⁴⁺/Ce³⁺) facilitate the gasification of deposited carbon by providing a source of lattice oxygen, thereby keeping the active metal sites clean and accessible. researchgate.netmdpi.com This is often attributed to ceria's high oxygen storage capacity.

Improved Metal Dispersion: The presence of the CeAlO₃ structure can lead to better dispersion and stabilization of the active metal nanoparticles (e.g., Ni), preventing them from sintering at high temperatures. mdpi.com

Promotion of CO₂ Activation: As discussed previously, the basic sites and oxygen vacancies associated with the ceria component promote the dissociative adsorption of CO₂, a crucial step in the DRM reaction mechanism. mdpi.commdpi.com

Studies have shown that for Ni/Al₂O₃ catalysts, the addition of CeO₂ leads to the formation of CeAlO₃, enhancing the catalyst's resistance to carbon formation. researchgate.net However, there is an optimal loading of CeO₂, as excessive amounts can lead to a decrease in the specific surface area of the catalyst. researchgate.net The interaction between nickel and the CeAlO₃ interface is believed to create highly active sites for methane activation. mdpi.com

Partial Oxidation of Methane (POM) over AlCeO3-containing Catalysts

Aluminum cerium oxide is utilized as a support material for catalysts in the partial oxidation of methane (POM), a process aimed at producing hydrogen and syngas. In this application, AlCeO₃ serves as a robust foundation for active metals, typically nickel, enhancing both the activity and stability of the catalyst. sciencepublishinggroup.comresearchgate.netresearchgate.net

Investigations into Ni catalysts supported on AlCeO₃ have demonstrated their potential for high hydrogen yields. sciencepublishinggroup.comresearchgate.netresearchgate.net The performance of these catalysts can be further improved by the addition of promoters, such as lanthanum (La). sciencepublishinggroup.comresearchgate.netresearchgate.net For example, a La-promoted Ni(5)/AlCeO₃ catalyst achieved a hydrogen yield of 89.1% under specific reaction conditions. sciencepublishinggroup.comresearchgate.netresearchgate.net This high yield was significantly better than that of unpromoted catalysts or those promoted with other elements like yttrium. sciencepublishinggroup.comresearchgate.net

The superior performance of AlCeO₃-supported catalysts in POM is linked to several factors:

Oxygen Vacancies: The redox couple Ce⁴⁺/Ce³⁺ in the support material facilitates the creation of oxygen vacancies in the lattice. These vacancies are believed to play a crucial role in the reaction mechanism, likely by participating in the activation of oxygen. sciencepublishinggroup.comresearchgate.netresearchgate.net

Strong Metal-Support Interaction (SMSI): The AlCeO₃ support promotes a strong interaction with the nickel particles. This SMSI effect helps to increase the dispersion of the active metal and stabilizes the nanoparticles against sintering under reaction conditions. sciencepublishinggroup.comresearchgate.netresearchgate.net

Enhanced Surface Species: The addition of promoters like lanthanum to the Ni/AlCeO₃ system has been shown to increase the surface concentration of beneficial oxygen species (O⁻, O₂⁻) and oxygen vacancies, which contributes to the higher catalytic activity. sciencepublishinggroup.comresearchgate.netresearchgate.net

Characterization studies confirm that on these catalysts, the active metals (e.g., Ni, La, Ce) are uniformly distributed as nanoparticles on the support surface, which is crucial for achieving high catalytic efficiency. sciencepublishinggroup.comresearchgate.netresearchgate.net

Table 1: Performance of AlCeO₃-based Catalysts in Partial Oxidation of Methane
CatalystPromoterH₂ Yield (%)Key Findings
Ni(5)/AlCeO₃Lanthanum (La)89.1Increased oxygen vacancies and strong metal-support interaction led to high H₂ yield. sciencepublishinggroup.comresearchgate.netresearchgate.net
Ni(5)/AlCeO₃Cerium (Ce)Lower than La-promotedDemonstrated the beneficial effect of the AlCeO₃ support. sciencepublishinggroup.comresearchgate.net
Ni(5)/AlCeO₃Yttrium (Y)Lower than La-promotedShowed promoter-dependent activity. sciencepublishinggroup.comresearchgate.net

Carbon Monoxide (CO) Oxidation Studies on AlCeO3

While specific studies focusing solely on AlCeO₃ for CO oxidation are not extensively detailed in the provided context, the catalytic behavior can be inferred from the well-established properties of ceria-alumina mixed oxides. Ceria-based materials are renowned for their high activity in oxidation reactions, including the oxidation of carbon monoxide (CO), primarily due to ceria's oxygen storage capacity (OSC) and the facile Ce⁴⁺/Ce³⁺ redox cycle. tci-thaijo.orgresearchgate.netrsc.org

When ceria is combined with alumina to form a mixed oxide or a compound like AlCeO₃, several synergistic effects can enhance CO oxidation performance:

Improved Thermal Stability: Alumina acts as a structural stabilizer, preventing the sintering of ceria nanoparticles at high temperatures and thus maintaining a high surface area and dispersion of active sites. oulu.fi

Enhanced Oxygen Mobility: The interface between ceria and alumina can promote the mobility of oxygen species, which is crucial for the oxidation mechanism. The formation of an aluminate structure can modify the electronic properties and create more defects or oxygen vacancies. researchgate.net

Active Site Creation: The interaction between the active metal (often a noble metal like gold or platinum, or a transition metal like copper) and the ceria-alumina support is critical. The support helps to stabilize the metal particles in a highly dispersed state and can participate directly in the reaction mechanism, for example, by providing reactive oxygen species to the metal sites where CO is adsorbed. tci-thaijo.orgresearchgate.net

In studies of CuO-CeO₂ catalysts promoted with alumina, the addition of Al₂O₃ increased the specific surface area and influenced the crystallite size of the oxides. A catalyst with a specific composition of CuO:CeO₂:Al₂O₃ (40:48:12) exhibited the highest surface area, while a composition with 9% alumina showed the best activity for CO oxidation. tci-thaijo.org This indicates that the formation of a mixed-oxide structure, akin to AlCeO₃, can be tailored to optimize catalytic performance. tci-thaijo.org

AlCeO3 in Transesterification Reactions

The direct application of aluminum cerium oxide (AlCeO₃) as a primary catalyst for transesterification reactions is not widely documented in the available research. However, the components of AlCeO₃, namely cerium oxide and aluminum oxide, are relevant to this class of reactions, often as supports or as mixed oxide catalysts with basic properties. researchgate.netnih.gov

Transesterification, a key process in biodiesel production, typically requires basic or acidic catalysts. nih.gov Ceria-based mixed oxides, often in combination with strongly basic oxides like magnesium oxide (MgO), have been investigated for these reactions. For example, MgO-CeO₂ mixed oxides have been successfully used for the transesterification of glycerol with dimethyl carbonate to produce glycerol carbonate. researchgate.net In these systems, the catalyst's basicity and surface structure are critical for its activity. The addition of ceria to magnesia was found to influence these properties, with a specific Mg/Ce ratio yielding the highest catalytic performance. researchgate.net

While alumina itself is typically acidic, its combination with basic oxides can create materials with tailored acid-base properties. The use of solid base catalysts is often preferred to avoid the corrosion and separation issues associated with liquid catalysts like NaOH or KOH. nih.gov Therefore, a material like AlCeO₃, which combines the redox and basic properties of ceria with the structural stability of alumina, could potentially be engineered for transesterification processes, although this remains an area for further exploration.

Hydrogenolysis and Dehydrogenation-Dehydration Processes Utilizing AlCeO3

Aluminum cerium oxide plays a crucial role as a catalyst support in reactions involving hydrogenolysis and dehydrogenation-dehydration pathways, particularly in the steam reforming of biomass-derived compounds like glycerol. mdpi.comresearchgate.net In these processes, catalysts with bifunctional properties—possessing both metal sites for hydrogenation/dehydrogenation and acid sites for dehydration—are highly effective.

The use of Ni supported on AlCeO₃ has been shown to be highly selective and stable for hydrogen production from glycerol steam reforming. mdpi.comresearchgate.net The formation of a CeAlO₃ perovskite-type structure is believed to be key to this enhanced performance. mdpi.comresearchgate.net This structure suppresses the undesirable strong interaction between nickel and alumina (which can form inactive NiAl₂O₄) and increases the number of active Brønsted acid sites. mdpi.comresearchgate.net

This increase in acidity improves the catalyst's ability to promote the hydrogenolysis and dehydrogenation-dehydration of intermediate products formed during glycerol reforming. mdpi.comresearchgate.net These reaction pathways are essential for breaking down the glycerol molecule and other condensable intermediates, ultimately leading to a higher yield of gaseous products, especially hydrogen. mdpi.com The combination of Ni active sites with the Brønsted acid sites of the AlCeO₃ support results in an efficient bifunctional metal-acid catalyst. mdpi.com

Studies comparing Ni/AlCeO₃ with Ni/Al₂O₃ have demonstrated that the ceria-modified support leads to higher glycerol conversion and a greater yield of H₂, underscoring the benefits of the AlCeO₃ phase in promoting these specific chemical transformations. mdpi.com

Table 2: Role of AlCeO₃ in Hydrogenolysis and Dehydrogenation-Dehydration
Catalyst SystemReactionKey Role of AlCeO₃Observed Outcome
Ni/AlCeO₃Glycerol Steam ReformingFormation of CeAlO₃ perovskite structure increases Brønsted acid sites. mdpi.comresearchgate.netEnhanced hydrogenolysis and dehydrogenation-dehydration of intermediates. mdpi.com
Ni/AlCeO₃Glycerol Steam ReformingActs as a bifunctional metal-acid catalyst. mdpi.comHigher conversion of glycerol and increased H₂ yield compared to Ni/Al₂O₃. mdpi.com

Catalyst Stability and Deactivation Pathways in AlCeO3-involved Reactions

The long-term stability of a catalyst is a critical factor for its industrial viability. Aluminum cerium oxide (AlCeO3), with its perovskite structure, generally exhibits good thermal stability. However, like most catalysts operating under demanding conditions, it is susceptible to deactivation over time. The primary mechanisms responsible for the loss of catalytic activity in AlCeO3-involved reactions are coke formation and sintering. Understanding these pathways is essential for developing strategies to enhance the catalyst's durability.

Role of Coke Formation and Sintering

Coke Formation:

Coke is a carbonaceous deposit that can form on the surface of a catalyst, blocking active sites and pores, which leads to a decrease in catalytic activity. The formation of coke on AlCeO3 catalysts is a complex process influenced by the nature of the reactants, reaction temperature, and the catalyst's surface properties.

The primary mechanisms of coke formation on perovskite-type oxides like AlCeO3 often involve:

Dehydrogenation and Polymerization of Hydrocarbons: In reactions involving hydrocarbons, reactant or product molecules can undergo successive dehydrogenation steps on the catalyst surface, leading to the formation of highly unsaturated species. These species can then polymerize to form larger, carbon-rich molecules that constitute coke.

CO Disproportionation: In reactions where carbon monoxide is present, such as CO2 reforming, the Boudouard reaction (2CO → C + CO2) can be a significant source of carbon deposition.

Methane Cracking: At high temperatures, methane can decompose into carbon and hydrogen (CH4 → C + 2H2), leading to coke formation.

The presence of cerium in the AlCeO3 structure can play a role in mitigating coke formation. The redox properties of cerium (Ce³⁺/Ce⁴⁺) facilitate oxygen mobility within the lattice, which can help in the gasification of carbon deposits.

Sintering:

Sintering refers to the thermally induced agglomeration of small catalyst particles into larger ones, resulting in a loss of active surface area and, consequently, a decrease in catalytic activity. In the context of AlCeO3-supported catalysts, two main types of sintering can occur:

Sintering of the Active Metal: When AlCeO3 is used as a support for active metals (e.g., Ni, Pd, Pt), the metal nanoparticles can migrate on the support surface and coalesce into larger particles at high temperatures. Strong metal-support interactions (SMSI) between the active metal and the AlCeO3 support can help to anchor the metal particles and inhibit their sintering.

Sintering of the AlCeO3 Support: The AlCeO3 support itself can undergo sintering, leading to a decrease in its surface area and potential encapsulation of the active metal particles. The perovskite structure of AlCeO3 generally imparts good thermal stability, but prolonged exposure to very high temperatures can still lead to structural changes and loss of surface area. The incorporation of aluminum into the ceria lattice to form the perovskite structure has been shown to improve the thermal stability compared to pure ceria.

The following table provides a summary of research findings on coke formation and sintering in reactions involving ceria-alumina-based catalysts.

Catalyst SystemReactionTemperature (°C)Key Findings on Deactivation
Ni/AlCeO3Glycerol Steam Reforming450-750Formation of more defective and easily oxidized coke compared to Ni/Al2O3.
Ni-K/CeO2-Al2O3Dry Reforming of Methane650-750Both CH4 cracking and CO disproportionation contribute to coke deposition. Filamentous carbon was observed.
Pd/CeO2/Al2O3Methane Oxidation>800Deactivation due to the growth of Pd nanoparticles at high temperatures.

Strategies for Enhancing Catalytic Durability

Several strategies have been explored to improve the stability and longevity of AlCeO3 and related ceria-alumina catalysts by addressing the challenges of coke formation and sintering.

Doping and Elemental Substitution: Introducing other elements into the A or B site of the AlCeO3 perovskite structure can enhance its stability. For instance, partial substitution at the A-site can modify the redox properties of the B-site cations and the oxygen vacancy concentration, which can in turn influence the catalyst's resistance to coking. Doping with elements that enhance the metal-support interaction can also inhibit the sintering of the active metal phase.

Control of Synthesis Method: The method used to synthesize the AlCeO3 catalyst can significantly impact its textural properties, such as surface area and pore size distribution, as well as its crystalline structure. Methods that lead to a more thermally stable structure with a high surface area can improve the catalyst's resistance to sintering. For example, sol-gel and co-precipitation methods can offer better control over the final properties of the material compared to solid-state reactions.

Surface Modification and Coatings: Applying a thin, porous, and inert coating over the catalyst can act as a physical barrier to prevent the agglomeration of active particles, thus inhibiting sintering. These coatings can also be designed to selectively allow reactants and products to pass through while hindering the formation of coke precursors on the active sites.

Optimizing Metal-Support Interactions: For supported catalysts, enhancing the interaction between the active metal and the AlCeO3 support is a key strategy to prevent sintering. This can be achieved through various means, including specific pre-treatment conditions (e.g., reduction at high temperatures) that can lead to the partial encapsulation or strong anchoring of the metal nanoparticles.

Development of Core-Shell Structures: Encapsulating the active metal nanoparticles within a porous shell of a stable oxide like AlCeO3 can effectively prevent their sintering even at high temperatures. The porous shell allows for the diffusion of reactants and products while physically isolating the metal cores from each other.

The table below outlines some of these strategies and their effects on catalyst durability.

StrategyMechanism of Durability EnhancementExample Application
Doping with Al³⁺ Impedes the surface diffusion of Ce ions, improving thermal stability.Stabilizing CeO2 nanorods at high temperatures.
Reduction Pre-treatment Enhances Pd-Ce interactions and anchors Pd nanoparticles, preventing sintering.Pd-CeOx/Al2O3 catalysts for methane oxidation.
Formation of NiAl2O4 Spinel Strong metal-support interaction stabilizes Ni particles against sintering and coking.Ni/Al2O3 catalysts for dry reforming of methane.
Atomic Layer Deposition (ALD) Coating Creates a protective overcoat that prevents particle agglomeration and blocks sites for coke formation.ALD Al2O3 overcoated Pd/Al2O3 catalysts.

Influence of Doping and Compositional Modulation on Aluminum Cerium Oxide

Effects of Cerium Modification on Aluminum Oxide Supports

The introduction of cerium into aluminum oxide (alumina) supports brings about several beneficial changes that enhance their catalytic properties. Modifying alumina (B75360) with ceria can lead to better dispersion of the active metal phase, increased thermal stability, and improved oxygen storage capacity (OSC). For instance, the addition of ceria to alumina supports used for palladium catalysts has been shown to create a dual support system that is more resistant to deactivation. columbusstate.edu The presence of CeO2 nanocrystals surrounding Pd clusters can enhance the interface area between the palladium and ceria, which is beneficial for catalytic activity. columbusstate.edu

Research on Fe2O3/γ-Al2O3 catalysts demonstrated that doping with CeO2 resulted in better dispersion and smaller crystal sizes of the iron oxide. nih.gov This modification also increased the amount of chemisorbed oxygen on the catalyst's surface, leading to a roughly 10% increase in catalytic activity for the wet peroxide oxidation of azo dyes. nih.gov The improved structural and redox properties of the ferric oxide, promoted by the ceria doping, were credited for this enhancement. nih.gov

Furthermore, the interaction between ceria and alumina can in some cases lead to the formation of cerium aluminate (CeAlO3), particularly under high-temperature redox conditions. researchgate.net However, the presence of a noble metal like platinum can stabilize the ceria-zirconia solid solution on an alumina support, preventing the formation of CeAlO3. researchgate.net

Synergistic Effects of Dual and Multi-Element Doping in AlCeO3 Systems

The incorporation of two or more dopants into the aluminum cerium oxide system can lead to synergistic effects, where the combined impact of the dopants is greater than the sum of their individual effects. rsc.orgnih.gov This strategy can significantly improve the catalytic activity and stability of the material. mdpi.comnih.gov Dual-doping can optimize the electronic environment, modify the coordination of atoms, create beneficial vacancies, and introduce strain, all of which can enhance catalytic performance. mdpi.com

In one study, the simultaneous doping of ceria nanorods with copper (Cu) and chromium (Cr) resulted in a catalyst with a higher surface concentration of copper and significantly enhanced surface reducibility compared to undoped or singly doped materials. nih.gov While single Cu doping improved CO oxidation and single Cr doping enhanced NO reduction, the co-doped catalyst showed synergistic benefits for both reactions with a lower total dopant amount. nih.gov

Similarly, the dual-doping of La0.3Sr0.7FeO3−δ with cerium and indium was found to create a symmetric electrode material for solid oxide fuel cells with both high activity and stability. rsc.org Multi-element doping has also been explored to enhance the performance of other oxide materials, with combinations like La-Al, Ti-Mg-Al, and Mg-Mn being studied to stabilize crystal structures and improve ion diffusion kinetics. researchgate.net The synergistic effects of multi-doping can lead to materials with superior properties, such as the increased ionic conductivity observed in multi-doped Li7La3Zr2O12. nih.gov

Impact of Dopant Concentration on AlCeO3 Catalytic Performance

The concentration of the dopant is a critical factor that significantly influences the catalytic performance of AlCeO3 materials. The optimal dopant concentration can lead to a maximum in catalytic activity, while concentrations that are too low or too high may be less effective. For instance, in cerium-doped LaCoO3 perovskites, a 5% Ce doping level exhibited the highest catalytic activity for benzyl (B1604629) alcohol oxidation, with a conversion of over 35% and selectivity greater than 99%. nih.gov Increasing the dopant concentration beyond this point could hinder the active sites and decrease the surface area, leading to a decline in catalytic performance. nih.gov

The concentration of aluminum doping in cerium oxide nanocrystals has been shown to affect particle size and lattice parameters. researchgate.net An increase in aluminum concentration can lead to a decrease in particle size. researchgate.net In another study on Eu2+- and Ce3+-doped aluminum oxynitride, the emission intensity in cathodoluminescence spectra was found to be maximal at dopant concentrations between 0.1 and 0.5 at%. researchgate.net Higher concentrations led to luminescence quenching. researchgate.net

The effect of dopant concentration is also evident in copper-aluminum spinels doped with cerium for NO removal. An increase in cerium concentration led to increased catalytic activity. mdpi.com A sample with an atomic ratio of Ce0.15Cu0.18 achieved approximately 90% NO conversion over a broad temperature range. mdpi.com This high conversion was attributed to the good dispersion of copper on the catalyst surface, which was facilitated by the presence of cerium. mdpi.com

Table 1: Effect of Dopant Concentration on Catalytic Performance

Catalyst SystemDopantDopant ConcentrationEffect on PerformanceReference
LaCoO3Cerium5%Enhanced catalytic activity (>35% conversion) and selectivity (>99%) for benzyl alcohol oxidation. nih.gov
CeO2AluminumIncreasing concentrationDecreased particle size of nanocrystals. researchgate.net
Aluminum OxynitrideEu2+ and Ce3+0.1 to 0.5 at%Maximum emission intensity in cathodoluminescence spectra. researchgate.net
Copper-Aluminum SpinelCeriumIncreased to 0.15 atomic ratioIncreased NO conversion to ~90%. mdpi.com

Understanding Metal-Support Interactions in Doped AlCeO3 Materials

Metal-support interactions (MSI) are crucial in determining the catalytic properties of doped AlCeO3 materials. nih.gov The support can influence the electronic properties, dispersion, and stability of the active metal nanoparticles. tue.nl In turn, the metal can influence the properties of the support. The introduction of dopants into the AlCeO3 system can modulate these interactions.

For ceria-supported metal catalysts, the interaction often involves charge transfer between the metal and the support. For example, in gold nanoparticles supported on ceria, Au+ atoms are in contact with the ceria substrate, while neutral Au0 atoms are at the surface of the nanoparticles. nih.gov Exposure to a reactant like CO can lead to electron transfer from the partially reduced ceria to the gold nanoparticles. nih.gov Similarly, for platinum on ceria, the support oxidizes the platinum atoms at the interface, and this charge transfer strengthens the bonds with adsorbed molecules. acs.org

Doping the ceria support can alter these electronic interactions. For instance, doping ceria with elements that create more oxygen vacancies can lead to more oxidized metal particles and a stronger interaction at the interface. acs.org A study on Pt/CeO2 catalysts showed that the degree of MSI could be tuned by adjusting activation conditions, which in turn affected the catalytic activity for CO and HCHO oxidation. nih.gov A moderate MSI was found to be optimal, balancing the different steps in the catalytic cycle. nih.gov The presence of dopants in the ceria lattice can also improve the thermal stability of the supported metal by impeding surface diffusion. nsf.gov

Surface Phenomena and Interfacial Interactions in Aluminum Cerium Oxide

Wettability Studies of AlCeO₃ Powder Surfaces

Wettability, the affinity of a liquid for a solid surface, is a fundamental property that influences the performance of AlCeO₃ in various applications. It is quantified by the contact angle, where a lower angle indicates better wetting (hydrophilicity).

The wettability of aluminum cerium oxide is significantly influenced by the size and composition of its nanoparticles. kfupm.edu.sanih.gov Studies have demonstrated that these are key parameters that dictate the wetting behavior of the material. kfupm.edu.sanih.gov For instance, research on nanostructured transition-metal oxides, including AlCeO₃, has shown that nanoparticle size can affect the contact angle. semanticscholar.org While one study observed that a lower contact angle was associated with smaller nanoparticles, another noted that this trend was not consistently followed by AlCeO₃, possibly due to the polydispersity of the mixed oxide powder, which could increase surface roughness and thereby decrease the contact angle for a hydrophilic surface. semanticscholar.orgnih.gov

The chemical composition of the nanoparticle surface has a direct and significant impact on its wettability. semanticscholar.orgnih.gov Experimental studies have measured the water contact angle on AlCeO₃ nanopowders to be 69.2 ± 1°. kfupm.edu.samdpi.com This indicates that AlCeO₃ is strongly water-wet, or hydrophilic. kfupm.edu.sanih.gov In comparison, the contact angles for its constituent oxides, Al₂O₃ and CeO₂, were measured as 77.5 ± 5° and 89.8 ± 4°, respectively. kfupm.edu.samdpi.com This shows a notable difference in wettability, with CeO₂ being weakly water-wet. kfupm.edu.sanih.gov The observation that the mixed oxide (AlCeO₃) is more hydrophilic than its individual components highlights the strong correlation between chemical composition and contact angle. semanticscholar.orgnih.gov

Table 1: Water Contact Angles of Nanostructured Metal Oxides

Material Water Contact Angle (°) Reference
Aluminum Cerium Oxide (AlCeO₃) 69.2 ± 1 kfupm.edu.samdpi.com
Aluminum Oxide (Al₂O₃) 77.5 ± 5 kfupm.edu.samdpi.com
Cerium Oxide (CeO₂) 89.8 ± 4 kfupm.edu.samdpi.com

Surface Acidity and Basicity Characteristics of AlCeO₃

The catalytic activity of AlCeO₃ is intrinsically linked to the presence of acidic and basic sites on its surface. These sites are crucial for the adsorption and activation of reactant molecules.

Table 2: Isoelectric Points of AlCeO₃ and Constituent Oxides

Material Isoelectric Point (pH) Reference
Aluminum Cerium Oxide (AlCeO₃) ≈ 4.65 nih.gov
Aluminum Oxide (Al₂O₃) ≈ 7.9 nih.gov
Cerium Oxide (CeO₂) ≈ 5.8 nih.gov

The surface of AlCeO₃ and related CeO₂/γ-Al₂O₃ systems possesses both acidic and basic properties that are vital for catalysis. sciengine.com The addition of CeO₂ to γ-Al₂O₃ has been shown to decrease surface acidity while increasing surface basicity. sciengine.com The basic sites on the catalyst surface play a significant role in activating acidic molecules like CO₂. rsc.org The catalytic activity of many oxides is attributed to the presence of both Lewis and Brønsted acid sites. researchgate.net In aluminosilicates, the framework's negative charge, created by the substitution of Si⁴⁺ with Al³⁺, is balanced by cations or protons. When balanced by protons, these Si-(OH)-Al bridging sites act as Brønsted acids. mdpi.commdpi.com The strength and concentration of these acid and base sites are critical in determining the catalytic pathway and efficiency for various chemical reactions. sciengine.com

Interfacial Phenomena in Aluminum/Cerium Oxide Model Systems

The interface between aluminum and cerium oxide is a key area of study, particularly for understanding the stability and reactivity of these materials when in contact, such as in composites or supported catalyst systems. Research on CeO₂ thin films deposited on an alumina (B75360) surface suggests that annealing can lead to the formation of a stable cerium (III) aluminate, CeAlO₃, at the interface. acs.org This transformation can be influenced by the presence of reducing gases. acs.org The interaction at the Al/CeO₂ interface can involve redox reactions, where aluminum reduces the cerium oxide. acs.org Understanding these interfacial reactions is crucial as they can significantly alter the material's properties and performance. For instance, in aluminum alloys, interfacial phenomena can impact the growth and structure of the anodic aluminum oxide layer, potentially leading to delamination or blistering. finishingandcoating.comresearchgate.net

Oxidation of Aluminum at CeO₂ Interfaces

The interaction between aluminum and cerium oxide is a thermodynamically favorable redox reaction where aluminum acts as a reducing agent. This process inherently involves the oxidation of aluminum, primarily resulting in the formation of aluminum oxide (Al₂O₃). At the interface, liquid aluminum reacts with solid CeO₂ particles, initiating a reaction front that moves toward the center of the oxide particles. rsc.org

Reduction of CeO₂ by Aluminum Interaction

The reduction of cerium oxide by liquid aluminum is a highly exothermic, multi-step process that has been studied in detail to produce high-strength aluminum-cerium alloys efficiently. rsc.orgresearchgate.netameslab.gov This aluminothermic reduction circumvents the need for producing pure cerium metal first, offering a more economical and energy-efficient route for alloy production. rsc.org

In-situ studies using time-resolved synchrotron diffraction have elucidated the complex, temperature-dependent reaction mechanism. rsc.orgresearchgate.netameslab.gov The reduction does not proceed directly from CeO₂ to Ce metal. Instead, it involves a sequence of intermediate cerium oxide and aluminate phases. As soon as the aluminum melts, the reaction initiates rapidly. researchgate.net

The general reaction pathway can be summarized as follows: CeO₂ → Ce₂O₃ → CeAlO₃ → Al-Ce alloy ameslab.gov

At elevated temperatures (e.g., 850 °C to 950 °C), the reaction steps are more specifically deconvoluted. The initial, rapid conversion involves the transformation of CeO₂ to intermediate oxides like Ce₃O₅₊ₓ, which then quickly decomposes to form Ce₂O₃. rsc.org Following the formation of Ce₂O₃, an intermediate ternary compound, cerium aluminate (CeAlO₃), is observed. researchgate.netameslab.gov This phase is subsequently reduced by aluminum to form the final Al-Ce intermetallic compounds, such as Ce₃Al₁₁, within the aluminum melt. rsc.orgresearchgate.net The entire process can achieve a high reduction efficiency, reaching up to 95%. rsc.org The kinetics of these reactions are strongly accelerated at higher temperatures. researchgate.netameslab.gov

The table below summarizes the key phases observed during the aluminothermic reduction of CeO₂ at different temperatures, as identified through time-resolved diffraction studies.

TemperatureInitial ReactantsIntermediate PhasesFinal Products
850 °CAl, CeO₂Ce₂O₃, CeAlO₃Al-Ce Alloy, Al₂O₃
900 °CAl, CeO₂Ce₂O₃, CeAlO₃, Ce₃Al₁₁Al-Ce Alloy, Al₂O₃
950 °CAl, CeO₂Ce₂O₃, CeAlO₃, Ce₃Al₁₁Al-Ce Alloy, Al₂O₃

Computational and Theoretical Modeling of Aluminum Cerium Oxide

First-Principles Calculations for AlCeO3 Systems

First-principles calculations, rooted in quantum mechanics, are instrumental in modeling AlCeO3 without relying on empirical data. u-tokyo.ac.jp These methods allow for the accurate prediction of material properties directly from fundamental physical constants.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of materials. youtube.com For AlCeO3, DFT is applied to determine its structural, electronic, and thermodynamic properties. mit.edu Researchers use DFT to predict the most stable crystal structures, calculate formation energies to assess thermodynamic stability, and investigate the influence of defects, such as oxygen vacancies, on the material's behavior. mdpi.comresearchgate.net These calculations are vital for understanding its potential in applications like catalysis and energy storage.

Table 1: Properties of Perovskite-type Oxides Investigated by DFT This table illustrates typical parameters calculated for perovskite materials like AlCeO3 using DFT. The values are representative and depend on the specific composition and computational methods used.

PropertyDescriptionTypical Focus of Investigation
Lattice Parameters The dimensions of the unit cell of the crystal.Determining the most stable crystal structure and volume.
Formation Energy The energy change when a compound is formed from its constituent elements.Assessing the thermodynamic stability of the material. mit.edu
Band Gap The energy difference between the valence band and the conduction band.Predicting the material's electronic conductivity and optical properties.
Vacancy Formation Energy The energy required to create a defect (e.g., an oxygen vacancy) in the crystal lattice.Understanding defect chemistry, which is crucial for catalysis and ionic conductivity. mdpi.com

Calculations of the electronic structure, including the band gap and the density of states (DOS), are fundamental to understanding the electrical and optical characteristics of AlCeO3. semanticscholar.org These theoretical studies can predict whether the material will behave as an insulator, semiconductor, or metal. journal-spqeo.org.ua

Phonon spectrum calculations are performed to analyze the vibrational modes of the crystal lattice. researchgate.net The results of these calculations are essential for determining the dynamical stability of the predicted AlCeO3 structure; a stable structure will not exhibit imaginary frequencies in its phonon dispersion curves. frontiersin.orgmdpi.com Furthermore, these calculations provide insights into thermal properties such as heat capacity and thermal conductivity. researchgate.net

Molecular Dynamics Simulations for AlCeO3

Molecular Dynamics (MD) simulations provide a dynamic view of AlCeO3 systems by modeling the movement of atoms and ions over time. youtube.com This technique is particularly useful for studying transport phenomena, such as ion diffusion, which is critical for applications in solid electrolytes for batteries or fuel cells. MD can also be used to simulate the material's response to mechanical stress and varying temperatures, offering insights into its durability, phase transitions, and behavior at interfaces. nih.govmdpi.comrsc.org

In-Silico Prediction and Screening of AlCeO3 Properties

In-silico, or computational, screening methods leverage high-throughput calculations to rapidly evaluate a large number of potential material compositions. rsc.org For AlCeO3, this approach can be used to systematically screen the effects of different dopants or substitutional elements on properties like catalytic activity, stability, or ionic conductivity. nih.gov By predicting the most promising candidates computationally, in-silico screening significantly accelerates the materials discovery process, reducing the time and expense associated with experimental trial-and-error. nih.gov

Theoretical Studies of Reaction Mechanisms on AlCeO3 Surfaces

The catalytic potential of AlCeO3 is heavily dependent on the chemical reactions that occur on its surface. rsc.org Theoretical studies, primarily using DFT, are employed to model these complex processes at an atomic level. science.gov Researchers can simulate the adsorption of reactant molecules, identify the transition states of intermediate reaction steps, and model the desorption of products. chemrxiv.orgtue.nl These studies help to identify the active sites on the AlCeO3 surface and determine the energy barriers for key reaction pathways, providing critical knowledge for designing more efficient and selective catalysts. nih.gov

Table 2: Key Steps in a Catalytic Cycle Modeled Theoretically This table outlines the typical stages of a surface-catalyzed reaction that are investigated using computational methods for materials like AlCeO3.

StageComputational GoalRelevant Calculated Parameters
1. Reactant Adsorption Model the binding of reactant molecules to the catalyst surface.Adsorption energy, binding geometry.
2. Surface Diffusion Simulate the movement of adsorbed species on the surface.Diffusion barriers.
3. Reaction & Intermediate Formation Identify the pathway for the chemical transformation.Transition state energies, reaction energy barriers.
4. Product Desorption Model the release of product molecules from the surface.Desorption energy.

Artificial Intelligence and Machine Learning Approaches in AlCeO3 Research

Future Research Directions and Perspectives for Aluminum Cerium Oxide

Development of Novel AlCeO3 Synthesis Methods

The synthesis method of AlCeO3 plays a crucial role in determining its structural and catalytic properties. While conventional methods like co-precipitation and impregnation have been widely used, future research is geared towards developing more sophisticated and scalable techniques. semanticscholar.org

Key research areas include:

Advanced Solution-Based Methods: Exploring solvothermal and hydrothermal techniques can allow for precise control over particle size, morphology, and composition. mdpi.com These methods offer the advantage of producing highly crystalline and homogenous nanoparticles at relatively low temperatures.

Template-Assisted Synthesis: Utilizing hard or soft templates can enable the creation of AlCeO3 with ordered porous structures and high surface areas, which are highly desirable for catalytic applications.

Mechanochemical Synthesis: This solvent-free approach, involving the mechanical milling of precursors, presents an environmentally friendly and scalable route to produce nanocrystalline AlCeO3.

Aerosol-Based Synthesis: Techniques like flame spray pyrolysis offer a continuous and scalable process for producing AlCeO3 nanoparticles with controlled composition and morphology.

A comparative analysis of different synthesis approaches highlights the trade-offs between control over material properties and scalability.

Synthesis MethodAdvantagesDisadvantages
Co-precipitation Simple, low cost, good for producing homogeneous materials.Difficult to control particle size and morphology.
Impregnation Good for loading active species onto a support.Can lead to non-uniform distribution of components.
Solvothermal/Hydrothermal High control over crystallinity, particle size, and morphology.Can be energy-intensive and require specialized equipment.
Template-Assisted Produces ordered porous structures with high surface area.Template removal can be challenging and costly.
Mechanochemical Environmentally friendly, scalable.Can introduce impurities from the milling media.
Flame Spray Pyrolysis Continuous, scalable, good control over composition.Requires specialized equipment and can be energy-intensive.

Exploration of AlCeO3 in Emerging Catalytic Reactions

The catalytic potential of AlCeO3 extends beyond its traditional use in three-way catalysts for automotive exhaust treatment. samipubco.comstanfordmaterials.com Future research will focus on harnessing its unique properties for a new generation of catalytic reactions.

Emerging applications include:

CO2 Conversion: AlCeO3 is being investigated as a catalyst or support for the conversion of carbon dioxide into valuable chemicals and fuels, such as methanol (B129727) and methane (B114726). Its redox properties and ability to activate CO2 are key to its potential in this area.

Biomass Valorization: The conversion of biomass into biofuels and biochemicals is a critical area of sustainable chemistry. AlCeO3-based catalysts are being explored for reactions such as dehydration, hydrogenation, and oxidation of biomass-derived molecules.

Selective Oxidation of Hydrocarbons: The ability of ceria to store and release oxygen makes AlCeO3 a promising catalyst for the selective oxidation of hydrocarbons to produce valuable intermediates for the chemical industry. mdpi.com

Environmental Catalysis: Beyond automotive applications, AlCeO3 is being studied for the abatement of other pollutants, such as volatile organic compounds (VOCs) and nitrogen oxides (NOx) from industrial emissions. researchgate.net

Advanced In-Situ and Operando Characterization of AlCeO3 Reaction Mechanisms

To design more efficient AlCeO3 catalysts, a deep understanding of the reaction mechanisms at the atomic and molecular level is essential. Advanced in-situ and operando characterization techniques, which allow for the study of the catalyst under real reaction conditions, are crucial for gaining these insights. iapchem.orgmdpi.comresearchgate.net

Key techniques and their applications include:

In-situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): These techniques provide information about the crystal structure and electronic state of the catalyst during the reaction, revealing how the catalyst structure changes in response to the reaction environment. rsc.org

Operando Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can identify reaction intermediates and surface species on the catalyst, providing insights into the reaction pathways. nih.gov

Environmental Transmission Electron Microscopy (ETEM): ETEM allows for the direct visualization of the catalyst at the nanoscale under reaction conditions, revealing changes in morphology and particle size.

These advanced techniques will provide a more comprehensive picture of the structure-activity relationships in AlCeO3 catalysts, paving the way for the rational design of improved materials. nih.gov

Integration of Multiscale Computational Approaches for AlCeO3 Design

Computational modeling has become an indispensable tool in catalyst design. Multiscale computational approaches, ranging from quantum mechanics to computational fluid dynamics (CFD), can be integrated to accelerate the design and optimization of AlCeO3 catalysts. osti.gov

Computational approaches and their roles:

Density Functional Theory (DFT): DFT calculations can be used to study the electronic structure of AlCeO3, predict the stability of different crystal facets, and investigate the adsorption and activation of reactant molecules on the catalyst surface.

Molecular Dynamics (MD): MD simulations can provide insights into the dynamic behavior of the catalyst and the diffusion of reactants and products.

Computational Fluid Dynamics (CFD): CFD can be used to model the transport phenomena in the reactor and optimize the reactor design for industrial applications. osti.gov

The integration of these computational methods will enable a more predictive and efficient approach to the design of AlCeO3 catalysts with desired properties.

Tailoring AlCeO3 Nanostructures for Enhanced Performance

The performance of AlCeO3 catalysts is strongly dependent on their nanostructure. Tailoring the morphology, crystal facets, and porosity of AlCeO3 at the nanoscale is a key strategy for enhancing its catalytic activity and stability. ulaval.caresearchgate.net

Strategies for nanostructure tailoring include:

Shape-Controlled Synthesis: Synthesizing AlCeO3 with specific shapes, such as nanorods, nanocubes, or hollow spheres, can expose different crystal facets with varying reactivity. mdpi.com

Control of Crystal Facets: Certain crystal facets of AlCeO3 may be more active for specific catalytic reactions. The selective exposure of these facets can significantly enhance the catalytic performance.

Hierarchical Porous Structures: Creating hierarchical porous structures in AlCeO3 can improve the diffusion of reactants and products, leading to higher catalytic efficiency.

By carefully controlling the nanostructure, it is possible to fine-tune the catalytic properties of AlCeO3 for specific applications.

Addressing Challenges in AlCeO3 Scale-Up and Industrial Implementation

While AlCeO3 has shown great promise in laboratory-scale studies, its successful industrial implementation requires overcoming several challenges related to scale-up and long-term stability.

Key challenges and potential solutions:

Cost-Effective and Scalable Synthesis: Developing synthesis methods that are both cost-effective and scalable is crucial for the commercial production of AlCeO3. This may involve optimizing existing methods or developing new continuous synthesis processes.

Thermal and Hydrothermal Stability: AlCeO3 catalysts can be susceptible to deactivation at high temperatures and in the presence of water vapor. Future research should focus on improving the thermal and hydrothermal stability of AlCeO3, for example, by doping with other elements or by creating core-shell structures. rsc.org

Catalyst Deactivation: Understanding the mechanisms of catalyst deactivation, such as sintering, coking, and poisoning, is essential for developing strategies to improve the long-term stability of AlCeO3 catalysts.

Process Integration: The successful integration of AlCeO3 catalysts into industrial processes requires careful consideration of reactor design, operating conditions, and catalyst regeneration strategies.

Addressing these challenges will be critical for translating the promising laboratory results of AlCeO3 into practical industrial applications. datainsightsmarket.com

Q & A

Q. What synthesis methods are effective for producing AlCeO₃ with structural homogeneity, and how can process parameters be optimized?

AlCeO₃ synthesis often involves co-precipitation or sol-gel techniques. For instance, combining cerium (IV) and aluminum precursors in a slurry at elevated temperatures (>40°C) followed by calcination yields a composite oxide with high oxygen storage capacity . Solid-solution methods, such as mixing Al₂O₃ with CeO₂ and MgO under controlled sintering conditions, can enhance phase stability . Key parameters include pH, temperature, and calcination duration, which influence crystallinity and particle size.

Q. Which characterization techniques are critical for identifying AlCeO₃ phases and quantifying compositional ratios?

X-ray diffraction (XRD) paired with the Reference Intensity Ratio (RIR) method is essential for phase identification. For example, RIR analysis can distinguish between magnesium aluminum silicate (96%) and cerium zirconium oxide (4%) in mixed-phase systems by comparing peak intensities . Energy-dispersive X-ray spectroscopy (EDX) and scanning electron microscopy (SEM) further validate elemental distribution and morphology .

Q. How does the amphoteric nature of Al₂O₃ influence the chemical reactivity of AlCeO₃ in acidic or basic environments?

AlCeO₃ inherits amphoteric behavior from Al₂O₃, enabling interactions with both acids and bases. For instance, in acidic conditions, AlCeO₃ may act as a base by releasing oxygen ions, while in basic environments, it can donate protons. This duality is critical in catalytic applications, where surface acidity/basicity modulates reaction pathways .

Advanced Research Questions

Q. What mechanistic role does AlCeO₃ play in enhancing catalytic activity for exhaust gas purification, and how can oxygen storage capacity (OSC) be quantified?

AlCeO₃’s OSC arises from Ce³⁺/Ce⁴⁺ redox cycles, which facilitate oxygen vacancy formation. In exhaust gas catalysts, AlCeO₃ supports noble metals (e.g., Pt/Pd), improving CO/NOx oxidation via Mars-van Krevelen mechanisms. OSC is measured using temperature-programmed reduction (TPR) or oxygen pulsing experiments, where Ce⁴⁺ → Ce³⁺ transitions are tracked via mass spectrometry .

Q. How can AlCeO₃-based nanocomposites improve sensitivity in electrochemical sensors, and what doping strategies optimize performance?

Functionalizing AlCeO₃ with phosphomolybdate (PM) creates ion-selective membranes for potentiometric sensors. For example, a CeO₂/Al₂O₃ nanocomposite sensor for tramadol detection exhibits a Nernstian response (57.567 mV/decade) due to enhanced ion mobility and surface area. Doping with transition metals (e.g., Cu²⁺) can further lower detection limits by modifying electron transfer kinetics .

Q. What thermodynamic models predict cerium partitioning in AlCeO₃-containing slags during metallurgical processes?

Thermodynamic modeling using software like HSC Chemistry simulates cerium transfer from slags (e.g., CaO-SiO₂-CeO₃-Al₂O₃ systems) to metals. Variables such as slag basicity (CaO/SiO₂ ratio), temperature (1550–1650°C), and reducing agents (Al or FeSiAl) dictate cerium equilibrium concentrations (0.228–40.5 ppm). Higher basicity (2–3) and FeSiAl additives maximize cerium recovery .

Q. How do hybrid AlCeO₃/SiO₂ or AlCeO₃/ZrO₂ nanofluids affect thermal performance in solar energy systems?

Hybrid nanofluids (e.g., Al₂O₃-CeO₂/Syltherm 800) improve parabolic trough collector efficiency by 12–18% compared to mono-nanofluids. Enhanced thermal conductivity (1.2–1.5 W/m·K) and reduced viscosity stem from synergistic Ce⁴⁺ surface interactions and Al₂O₃’s high surface-area-to-volume ratio. Stability is assessed via zeta potential measurements (>±30 mV indicates colloidal stability) .

Q. What mechanisms underlie the corrosion resistance of AlCeO₃-anodized aluminum oxide (AAO) composite coatings?

AAO/CeO₂ primer layers inhibit corrosion in NaCl environments by forming Ce³⁺-rich passivation films. Electrochemical impedance spectroscopy (EIS) reveals a 5× increase in charge-transfer resistance (Rct) after 2520 hours, while neutral salt spray (NSS) tests show <5% surface degradation. The AAO layer’s nanoporous structure enhances CeO₂ adhesion, delaying chloride ion penetration .

Data Contradictions and Recommendations

  • Synthesis vs. Stability : emphasizes high-temperature calcination for OSC optimization, but notes cerium volatility above 1650°C. Researchers should balance calcination temperature (800–1000°C) to avoid CeO₂ sublimation .
  • Sensor Performance : reports superior sensitivity with CeO₂/Al₂O₃ nanocomposites, while highlights Al₂O₃’s standalone catalytic inefficiency. Doping or surface functionalization is recommended to mitigate inertness .

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